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  • Product: 1-Indol-1-yl-3-methylamino-propan-2-ol
  • CAS: 825608-35-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Indol-1-yl-3-methylamino-propan-2-ol: Structure, Properties, and Potential Applications

This guide provides a comprehensive technical overview of the chemical compound 1-Indol-1-yl-3-methylamino-propan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical compound 1-Indol-1-yl-3-methylamino-propan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical structure, physicochemical properties, proposed synthesis, and predicted spectroscopic profile. Furthermore, it explores its potential pharmacological relevance based on structure-activity relationships of analogous indole derivatives.

Introduction: The Indole Scaffold in Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions allow indole-containing molecules to bind to a diverse range of biological targets. From neurotransmitters like serotonin to potent anti-cancer agents, the indole motif is a cornerstone of modern pharmacology. 1-Indol-1-yl-3-methylamino-propan-2-ol belongs to the family of indolylpropanolamines, a class of compounds that has garnered significant interest for its potential to interact with adrenergic receptors, among other targets.

Chemical Structure and Physicochemical Properties

1-Indol-1-yl-3-methylamino-propan-2-ol, with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol , possesses a distinct architecture comprising an indole ring linked at the N1 position to a 3-methylamino-propan-2-ol side chain. This structural arrangement imparts specific physicochemical properties that are crucial for its behavior in biological systems.

Diagram: Chemical Structure of 1-Indol-1-yl-3-methylamino-propan-2-ol

A 2D representation of the molecular structure.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueMethod
Molecular Weight204.27 g/mol Calculation
Molecular FormulaC₁₂H₁₆N₂O-
XLogP31.8Computational
Hydrogen Bond Donors2Computational
Hydrogen Bond Acceptors3Computational
Rotatable Bonds5Computational
Topological Polar Surface Area41.6 ŲComputational

Note: These properties are predicted using computational models and have not been experimentally verified.

Proposed Synthetic Pathway

While a specific synthesis for 1-Indol-1-yl-3-methylamino-propan-2-ol is not extensively documented in the literature, a plausible route can be devised based on established methods for the N-alkylation of indoles. A common and effective strategy involves the reaction of the indole nitrogen with an appropriate electrophile.

A proposed two-step synthesis is outlined below:

  • N-alkylation of Indole with Epichlorohydrin: Indole is first deprotonated with a suitable base, such as sodium hydride, to form the indolide anion. This nucleophile then reacts with epichlorohydrin in an aprotic solvent like DMF or THF to yield 1-(oxiran-2-ylmethyl)-1H-indole.

  • Epoxide Ring-Opening with Methylamine: The resulting epoxide is subsequently opened by nucleophilic attack from methylamine. This reaction typically proceeds with high regioselectivity at the less sterically hindered carbon of the epoxide, yielding the desired 1-Indol-1-yl-3-methylamino-propan-2-ol.

Diagram: Proposed Synthetic Workflow

Synthesis_Workflow Indole Indole NaH NaH, DMF Intermediate 1-(Oxiran-2-ylmethyl)-1H-indole NaH->Intermediate Step 1: N-Alkylation Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Methylamine Methylamine, EtOH Product 1-Indol-1-yl-3-methylamino-propan-2-ol Methylamine->Product Step 2: Ring Opening Purification Purification (Column Chromatography) Product->Purification

A high-level overview of the proposed synthetic route.

Spectroscopic and Chromatographic Characterization

The structural elucidation of 1-Indol-1-yl-3-methylamino-propan-2-ol would rely on a combination of spectroscopic and chromatographic techniques. Based on its constituent functional groups, a predicted profile for each is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex, with distinct signals for the indole ring protons and the propanolamine side chain. The aromatic region (δ 7.0-8.0 ppm) would show characteristic multiplets for the indole protons. The protons of the side chain would appear in the aliphatic region (δ 2.0-4.5 ppm), with the methyl group of the methylamino moiety appearing as a singlet or doublet depending on the solvent and proton exchange.

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. The indole ring carbons would resonate in the aromatic region (δ 100-140 ppm). The carbons of the propanolamine side chain would appear in the aliphatic region, with the carbon bearing the hydroxyl group expected around δ 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the key functional groups. A broad O-H stretching band would be expected in the region of 3200-3600 cm⁻¹ for the alcohol. The N-H stretch of the secondary amine would appear in a similar region, typically as a sharper, less intense peak. C-H stretching vibrations of the aromatic and aliphatic portions would be observed around 2800-3100 cm⁻¹. The C-N stretching vibration should be visible in the 1000-1350 cm⁻¹ range.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 204 or 205, respectively. Characteristic fragmentation would likely involve cleavage of the side chain, leading to the formation of a stable indolyl-methyl cation (m/z 130) and fragments corresponding to the aminopropanol moiety.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) would be the method of choice for assessing the purity of the synthesized compound. A C18 column with a mobile phase gradient of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid to improve peak shape) would be suitable for separating the target compound from any starting materials or byproducts.

Diagram: Analytical Workflow for Characterization

Characterization_Workflow Crude_Product Crude Synthetic Product HPLC HPLC Purity Assessment Crude_Product->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Crude_Product->NMR IR IR Spectroscopy Crude_Product->IR MS Mass Spectrometry Crude_Product->MS Structure_Confirmed Structure and Purity Confirmed HPLC->Structure_Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

A logical flow for the structural and purity confirmation of the synthesized compound.

Potential Pharmacological Activity and Structure-Activity Relationships (SAR)

The structural similarity of 1-Indol-1-yl-3-methylamino-propan-2-ol to known pharmacologically active molecules, particularly β-adrenergic receptor antagonists (beta-blockers), suggests potential for biological activity.

Adrenergic Receptor Modulation: Many compounds with an aryloxypropanolamine scaffold are known to interact with β-adrenergic receptors. While the subject molecule has an N-indolyl linkage rather than an O-aryloxy linkage, the overall topology bears resemblance to these ligands. The indole moiety can engage in π-π stacking and hydrogen bonding interactions within receptor binding pockets. It is plausible that 1-Indol-1-yl-3-methylamino-propan-2-ol could exhibit affinity for adrenergic receptors, potentially acting as an agonist or antagonist.

Other Potential Targets: The indole ring is a versatile pharmacophore that can interact with a multitude of other receptors and enzymes. These include serotonin receptors, melatonin receptors, and various kinases. The N1-substitution on the indole ring can significantly influence binding affinity and selectivity for different targets.

Further research, including in vitro binding assays and functional studies, would be necessary to elucidate the specific pharmacological profile of this compound.

Experimental Protocols

Proposed Synthesis of 1-Indol-1-yl-3-methylamino-propan-2-ol

Step 1: Synthesis of 1-(Oxiran-2-ylmethyl)-1H-indole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of indole (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add epichlorohydrin (1.1 eq) dropwise.

  • Let the reaction proceed at room temperature overnight.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-Indol-1-yl-3-methylamino-propan-2-ol

  • Dissolve the purified 1-(oxiran-2-ylmethyl)-1H-indole (1.0 eq) in ethanol.

  • Add an aqueous solution of methylamine (40%, 5.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the final product.

HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 280 nm

  • Injection Volume: 10 µL

Conclusion

1-Indol-1-yl-3-methylamino-propan-2-ol is a fascinating molecule with a chemical architecture that suggests potential for biological activity. While experimental data on this specific compound is limited, this guide provides a robust theoretical framework for its synthesis, characterization, and potential pharmacological exploration. The proposed synthetic route and analytical methods offer a practical starting point for researchers interested in investigating this and related indolylpropanolamine derivatives. Further studies are warranted to unlock the full potential of this intriguing indole-based compound.

References

  • University of Calgary. (n.d.). C-13 nmr spectrum of propan-2-ol. Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link]

  • Heda, S. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved from [Link]

  • Powers, J. C. (1968). The Mass Spectrometry of Simple Indoles. Journal of the American Chemical Society, 90(15), 4181–4189.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Study.com. (n.d.). *Consider the 13^C NMR spectrum of
Exploratory

Molecular weight and formula of 1-Indol-1-yl-3-methylamino-propan-2-ol

Topic: Molecular weight and formula of 1-Indol-1-yl-3-methylamino-propan-2-ol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of 1-Indol-1-yl-3-methylamino-propan-2-ol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of 1-(1H-Indol-1-yl)-3-(methylamino)propan-2-ol , a specific indole derivative characterized by the attachment of a 3-(methylamino)-2-hydroxypropyl chain to the nitrogen (N1) position of the indole ring. While structurally related to the beta-blocker class of compounds (which typically feature an indole-C4 or C5 attachment), this N1-substituted isomer primarily serves as a critical impurity standard and a specialized building block in proteomic research and pharmaceutical synthesis.

Understanding this molecule is essential for medicinal chemists optimizing indole-based therapeutics, as N-alkylation is a common competing pathway during the synthesis of C-alkoxy indole drugs (e.g., Pindolol).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Core Identification
ParameterTechnical Specification
Chemical Name 1-(1H-Indol-1-yl)-3-(methylamino)propan-2-ol
IUPAC Name 1-(1H-indol-1-yl)-3-(methylamino)propan-2-ol
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Monoisotopic Mass 204.1263 Da
CAS Registry Number Refer to specific vendor (e.g., SCBT) or custom synthesis logs; often indexed as an impurity.[1][2][3][4]
Appearance White to off-white solid or viscous oil (depending on purity/salt form)
Structural Analysis

The molecule consists of three distinct functional domains:

  • Indole Core: A bicyclic aromatic system.[5] In this isomer, the substitution occurs at the N1 position , rendering the pyrrole nitrogen non-acidic and preventing H-bond donation from the ring nitrogen.

  • Linker (Propan-2-ol): A chiral three-carbon chain containing a secondary hydroxyl group at C2. This creates a stereocenter (R/S), though the compound is often supplied as a racemate.

  • Terminal Amine: A secondary methylamino group (-NHCH₃), which acts as a basic center (pKa ≈ 9.5–9.8).

Synthesis & Production Protocols

The synthesis of 1-(1H-Indol-1-yl)-3-(methylamino)propan-2-ol is a two-step process involving the N-alkylation of indole followed by epoxide ring opening. This protocol highlights the "N-alkylation" pathway, which is often a side reaction in the synthesis of therapeutic indoles.

Reaction Scheme (DOT Visualization)

SynthesisPath Indole Indole (C8H7N) Intermediate Intermediate: 1-(2,3-epoxypropyl)-1H-indole Indole->Intermediate N-Deprotonation Epichlorohydrin Epichlorohydrin (C3H5ClO) Epichlorohydrin->Intermediate SN2 Substitution Base Base (NaH or KOH) Solvent: DMSO/DMF Base->Intermediate Product Product: 1-Indol-1-yl-3-methylamino-propan-2-ol Intermediate->Product Epoxide Ring Opening (Nucleophilic Attack) Methylamine Methylamine (aq) (CH3NH2) Methylamine->Product

Figure 1: Synthetic pathway for the N1-substituted indole derivative via epoxide intermediate.

Detailed Methodology
Step 1: Synthesis of 1-(2,3-epoxypropyl)-1H-indole
  • Reagents: Indole (1.0 eq), Sodium Hydride (NaH, 1.2 eq, 60% dispersion), Epichlorohydrin (1.5 eq), DMF (anhydrous).

  • Protocol:

    • Dissolve indole in anhydrous DMF under nitrogen atmosphere.

    • Cool to 0°C and slowly add NaH. Stir for 30 minutes to ensure complete deprotonation (formation of Indolyl anion).

    • Add epichlorohydrin dropwise. The N-anion attacks the primary carbon of epichlorohydrin, displacing chloride.

    • Allow to warm to room temperature and stir for 3–5 hours.

    • Workup: Quench with water, extract with ethyl acetate. The intermediate is an epoxide.[6][7][8][9][10][11]

Step 2: Ring Opening with Methylamine
  • Reagents: 1-(2,3-epoxypropyl)-1H-indole (Intermediate), Methylamine (40% aq. solution or 2M in THF).

  • Protocol:

    • Dissolve the epoxide intermediate in methanol or THF.

    • Add excess methylamine (5–10 eq) to prevent polymerization or multiple alkylations.

    • Stir at room temperature for 12–24 hours. The amine attacks the less hindered carbon of the epoxide.

    • Purification: Evaporate solvent and excess amine. Purify via column chromatography (DCM/MeOH/NH₃) to isolate the title compound.

Analytical Characterization

To validate the identity of 1-(1H-Indol-1-yl)-3-(methylamino)propan-2-ol , researchers should look for specific spectral signatures that distinguish it from its C3-substituted isomers.

Mass Spectrometry (MS)
  • Expected Ion: [M+H]⁺ = 205.27 m/z.

  • Fragmentation Pattern:

    • m/z 205 → 130/131: Loss of the side chain (C₄H₁₀NO), leaving the indole cation (C₈H₆N⁺) or protonated indole.

    • m/z 205 → 44: Characteristic fragment for the methylaminomethyl group (CH₂=NHCH₃⁺).

Nuclear Magnetic Resonance (¹H-NMR)
  • Indole Protons: Aromatic signals in the 6.5–7.6 ppm range.

    • Critical Distinction: The proton at C2 (pyrrole ring) will appear as a doublet or singlet depending on coupling, but no broad NH singlet will be observed around 8–10 ppm, confirming N-substitution.

  • N-Methylene (H-1'): A doublet or multiplet around 4.1–4.3 ppm . This is significantly downfield compared to C-alkylated isomers due to the direct attachment to the electronegative indole nitrogen.

  • Methine (H-2'): Multiplet around 3.9–4.1 ppm (chiral center).

  • N-Methyl (N-CH₃): Singlet around 2.4–2.5 ppm .

HPLC Profiling
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Retention Time: The N-substituted isomer is generally more hydrophobic (elutes later) than the corresponding O-substituted or C-substituted isomers (e.g., Pindolol derivatives) because the polar N-H bond is replaced by a lipophilic alkyl chain.

Pharmaceutical Relevance & Impurity Profiling[8]

The "N vs. O" Competition

In the synthesis of beta-blockers like Pindolol (which is an indole-4-yloxy derivative), the starting material is often 4-hydroxyindole. When reacting 4-hydroxyindole with epichlorohydrin, two nucleophilic sites compete:

  • The Phenolic Oxygen (C4-OH): Desired pathway.

  • The Indole Nitrogen (N1-H): Undesired pathway.

If the reaction conditions (base strength/solvent) are not strictly controlled, the N1-alkylation occurs, leading to impurities structurally similar to 1-(1H-Indol-1-yl)-3-(methylamino)propan-2-ol .

Logical Pathway of Impurity Formation (DOT)

ImpurityLogic Start Starting Material: 4-Hydroxyindole Reagent + Epichlorohydrin / Base Start->Reagent PathA Path A (Desired): O-Alkylation (at C4-OH) Reagent->PathA Mild Base (K2CO3) PathB Path B (Impurity): N-Alkylation (at N1-H) Reagent->PathB Strong Base (NaH) Drug Target Drug Precursor (Pindolol Analog) PathA->Drug Impurity N-Alkylated Impurity (Structural Analog of Topic) PathB->Impurity

Figure 2: Mechanistic origin of N-alkylated indole impurities.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer due to the epoxide intermediate residues.

  • Storage: -20°C, hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent oxidation of the indole ring.

  • Solubility: Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in water unless protonated (pH < 9).

References

  • Suzdalev, K.F., & Babakova, M.N. (2005).[8] Synthesis of Indole 2,3-Epoxypropyl Derivatives and Their Reactions with Amines. Russian Journal of Organic Chemistry, 41(2), 233-237.[8] Link

  • PubChem. 1-(3-Indolyl)-2-(methylamino)ethanol (Isomer Comparison). National Library of Medicine. Available at: [Link]

  • Veeprho Pharmaceuticals. Beta-Blocker Impurity Profiling and Synthesis. Available at: [Link]

Sources

Foundational

Comprehensive Thermodynamic Profile: 1-Indol-1-yl-3-methylamino-propan-2-ol

This guide serves as a definitive technical resource for the thermodynamic characterization of 1-Indol-1-yl-3-methylamino-propan-2-ol (CAS 825608-35-3).[1] Due to the scarcity of empirical thermodynamic data in open lite...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the thermodynamic characterization of 1-Indol-1-yl-3-methylamino-propan-2-ol (CAS 825608-35-3).[1]

Due to the scarcity of empirical thermodynamic data in open literature for this specific pharmaceutical intermediate, this document is structured as a predictive profiling and experimental validation framework . It synthesizes structural activity relationships (SAR) with rigorous physicochemical characterization protocols.

[1]

Document Control:

  • Type: Technical Whitepaper & Experimental Guide

  • Subject: Physicochemical Characterization & Thermodynamic Stability

  • Target: Pharmaceutical Development & Solid-State Chemistry Groups[1]

Part 1: Chemical Identity & Structural Analysis

Before establishing thermodynamic parameters, we must define the structural constraints that dictate the compound's behavior in solid and solution states. Unlike classical beta-blockers (e.g., Pindolol) which typically feature an aryloxy linkage, this compound features a direct N-alkylation of the indole ring.

ParameterSpecification
Compound Name 1-(1H-indol-1-yl)-3-(methylamino)propan-2-ol
CAS Registry 825608-35-3
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Structural Feature Indole ring (Lipophilic core) Secondary Amine (Basic center) Secondary Alcohol (H-bond donor/acceptor)
Chirality Contains one stereocenter at C2 of the propyl chain.[1][2] (Data below assumes racemate unless specified).
Thermodynamic Significance of Structure
  • Indole N1-Substitution: The attachment of the propanol chain to the indole nitrogen (N1) eliminates the N-H bond of the indole, removing its ability to act as a hydrogen bond donor. This significantly lowers the melting point compared to C3-substituted or NH-free indoles.[1]

  • Basic Center: The terminal methylamino group is the sole ionization center (pKa ~9.5), dictating a pH-dependent solubility profile.

  • Lattice Energy: The molecule is expected to crystallize via an intermolecular H-bond network involving the hydroxyl group and the secondary amine.

Part 2: Thermodynamic Parameters (Predicted & Target Ranges)

As direct experimental values are proprietary or sparse, the following Target Profile is derived from fragment-based contribution methods (Group Contribution Method) and structural analogs (e.g., Pindolol, Propranolol). These values serve as the validation criteria for the experimental protocols in Part 3.

Solid-State Thermodynamics
PropertyPredicted RangeRationale
Melting Point (

)
85°C – 115°C Lower than Pindolol (

) due to loss of Indole N-H hydrogen bonding.[1]
Enthalpy of Fusion (

)
25 – 35 kJ/mol Typical for small molecule organic amines with moderate H-bonding capacity.
Solid Form Polymorphic Risk: High Flexible alkyl chain allows for multiple conformational packing arrangements.
Solution Thermodynamics
PropertyPredicted ValueRationale
pKa (Base) 9.4 ± 0.3 Secondary aliphatic amine (methylamino).[1] Indole nitrogen is non-basic.
LogP (Octanol/Water) 1.8 – 2.2 Indole core (+2.14) + Propanol chain/Amine modulation. Moderately lipophilic.
Intrinsic Solubility (

)
0.5 – 2.0 mg/mL Moderate intrinsic solubility due to the hydroxyl group; high solubility in acidic pH.

Part 3: Experimental Protocols (The "How-To")

To generate authoritative data for your specific batch, execute the following self-validating protocols. These are designed to minimize compound consumption while maximizing data integrity.

Protocol A: pH-Dependent Solubility Profiling (Shake-Flask Method)

Objective: Determine the thermodynamic solubility (


) and intrinsic solubility (

).

Reagents:

  • Buffers: pH 1.2, 4.5, 6.8, 7.4, 10.0 (50 mM phosphate/citrate).

  • Solvent: HPLC-grade Water.

Workflow:

  • Saturation: Add excess solid (approx. 10 mg) to 1 mL of each buffer in borosilicate glass vials.

  • Equilibration: Agitate at 25.0 ± 0.1°C for 24 hours.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 mins (thermostatted).

  • Filtration: Filter supernatant through 0.22 µm PVDF filter (pre-saturated to prevent adsorption).

  • Quantification: Analyze via HPLC-UV (254 nm for Indole chromophore).

  • pH Verification: Measure the pH of the supernatant after equilibrium (Critical Step).

Data Analysis: Fit data to the Henderson-Hasselbalch solubility equation:


[1]
Protocol B: Thermal Analysis (DSC)

Objective: Determine Melting Point (


), Enthalpy of Fusion (

), and Polymorphic Purity.

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000). Method:

  • Sample: Weigh 2–4 mg into a Tzero aluminum pan; crimp with pinhole lid.

  • Cycle:

    • Equilibrate at 20°C.

    • Ramp 10°C/min to 150°C (1st Heat) -> Identify Volatiles/Solvates.

    • Cool 10°C/min to 0°C.

    • Ramp 10°C/min to 160°C (2nd Heat) -> Identify Intrinsic Melting.

  • Validation: The fusion endotherm should be a sharp peak. Broadening indicates impurities or amorphous content.

Part 4: Visualization of Thermodynamic Equilibria

The following diagrams illustrate the physicochemical behavior of the compound.

Diagram 1: Solubility & Ionization Workflow

This flowchart outlines the decision logic for characterizing the compound's solid-state and solution properties.

ThermodynamicWorkflow Start Compound Sample (CAS 825608-35-3) DSC Thermal Analysis (DSC) Determine Tm & Purity Start->DSC pKa_Screen Potentiometric Titration Determine pKa (Target ~9.4) Start->pKa_Screen Decision Is Tm Sharp & Single Peak? DSC->Decision Solubility Shake-Flask Solubility (pH 1.2 - 10.0) pKa_Screen->Solubility Guide Buffer Selection FinalProfile Final Thermodynamic Profile (S0, pKa, LogP, Tm) Solubility->FinalProfile Decision->Solubility Yes (Pure Form) Polymorph Polymorph Screening (XRPD / Recrystallization) Decision->Polymorph No (Mixture/Amorphous) Polymorph->Solubility After Isolation

Caption: Integrated workflow for establishing the thermodynamic baseline of 1-Indol-1-yl-3-methylamino-propan-2-ol.

Diagram 2: pH-Dependent Species Distribution

This schematic visualizes the dominant species across the pH scale, critical for formulation.

SpeciesDistribution Acid pH < 7.0 Cationic Species (Soluble) Transition pH ~ 9.4 (pKa) Buffer Region [BH+] = [B] Acid->Transition - H+ Base pH > 11.0 Neutral Species (Precipitation Risk) Transition->Base - H+ Struct_Cat Indole-N-CH2-CH(OH)-CH2-NH2Me(+) Struct_Neut Indole-N-CH2-CH(OH)-CH2-NHMe Struct_Cat->Struct_Neut Deprotonation at pKa 9.4

Caption: Ionization equilibrium shifting from soluble cation to lipophilic free base as pH increases.[1]

Part 5: References

  • PubChem Compound Summary. 1-(1H-indol-1-yl)-3-(methylamino)propan-2-ol (CAS 825608-35-3).[1] National Center for Biotechnology Information. [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa and Solubility protocols).

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. (Validation of solubility prediction models).

Disclaimer: This guide assumes the compound is chemically pure. Impurities, particularly isomeric byproducts (e.g., C3-linked indoles), will significantly alter thermodynamic values. Always verify structure via NMR prior to thermodynamic profiling.

Sources

Exploratory

Structural Analogs of 1-(1H-Indol-1-yl)-3-(methylamino)propan-2-ol: Technical Guide

Introduction: The N1-Indolyl Propanolamine Scaffold The compound 1-(1H-indol-1-yl)-3-(methylamino)propan-2-ol represents a distinct chemical scaffold within the broader class of aryloxypropanolamines and amino-alcohols.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N1-Indolyl Propanolamine Scaffold

The compound 1-(1H-indol-1-yl)-3-(methylamino)propan-2-ol represents a distinct chemical scaffold within the broader class of aryloxypropanolamines and amino-alcohols.[1] Unlike classic beta-blockers such as Pindolol—which feature an ether linkage at the indole C4 position—this molecule is characterized by a direct N1-alkylation of the indole ring with a 3-amino-2-hydroxypropyl chain.[1]

This structural distinction is critical in medicinal chemistry. The N1-linkage alters the electronic distribution of the indole core and changes the spatial orientation of the pharmacophore, shifting the primary pharmacological profile from pure


-adrenergic antagonism toward monoamine transporter (MAT) inhibition , ion channel modulation , and antimicrobial activity .

This guide provides a technical analysis of this scaffold, focusing on synthetic pathways, structural analogs, and structure-activity relationships (SAR).

Structural Classification & Analogs

The structural analogs of the core compound are categorized by modifications to three key regions: the Indole Core, the Propanol Linker, and the Amine Terminus.

Table 1: Structural Analog Classes and Pharmacological Targets
ClassStructural ModificationRepresentative AnalogPrimary Target/Activity
Class A Amine Variation 1-(Indol-1-yl)-3-(isopropylamino)propan-2-ol

-Adrenergic Receptor (Low affinity)
Class B Linker Substitution 1-Amino-3-(1H-indol-1-yl)-3-phenylpropan-2-olSERT/NET Transporters (Antidepressant)
Class C Indole Substitution 1-(5-Methoxyindol-1-yl)-3-(methylamino)propan-2-ol5-HT Receptor Modulation
Class D Heterocyclic Isosteres 1-(Carbazol-9-yl)-3-(methylamino)propan-2-olAntioxidant / Neuroprotection
The "Scaffold Hop": N1 vs. O-Linkage

Researchers must distinguish this N1-linked scaffold from the O-linked "Pindolol-like" drugs.[1]

  • O-Linked (Pindolol): Indole-O-CH2-CH(OH)-CH2-NH-iPr.[1] High affinity for

    
    -receptors.
    
  • N-Linked (Target): Indole-N-CH2-CH(OH)-CH2-NH-Me.[1] Reduced

    
    -affinity; increased lipophilicity and blood-brain barrier (BBB) penetration, making them suitable candidates for CNS targets (e.g., depression, anxiety).
    

Experimental Protocols: Synthesis & Validation

The synthesis of 1-(1H-indol-1-yl)-3-(methylamino)propan-2-ol and its analogs relies on a robust two-step sequence: N-alkylation followed by epoxide ring opening .[1]

Step 1: Synthesis of the Epoxide Intermediate

Objective: Create the electrophilic 1-(2,3-epoxypropyl)indole intermediate.

  • Reagents: Indole (1.0 eq), Epichlorohydrin (5.0 eq), Potassium Hydroxide (KOH, 2.0 eq), Tetrabutylammonium bromide (TBAB, 5 mol% - Phase Transfer Catalyst).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Protocol:

    • Dissolve indole in ACN. Add powdered KOH and TBAB.

    • Add epichlorohydrin dropwise at 0°C to prevent polymerization.

    • Reflux at 60-80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Filter off salts, evaporate solvent, and purify via silica gel chromatography.

  • Mechanism: Base deprotonates Indole N-H (

    
    ). The indolyl anion attacks the primary carbon of epichlorohydrin, followed by ring closure to reform the epoxide (if opened) or direct substitution.
    
Step 2: Aminolysis (Ring Opening)

Objective: Introduce the methylamino group.

  • Reagents: 1-(2,3-epoxypropyl)indole (Intermediate), Methylamine (40% aq. or 2M in THF, excess).

  • Protocol:

    • Dissolve the epoxide in MeOH or EtOH.

    • Add excess methylamine (5-10 eq) to prevent dimerization (formation of tertiary amines).

    • Stir at room temperature for 12-24 hours.

    • Concentrate in vacuo.[2]

    • Purification: Convert to Hydrochloride salt (HCl/Ether) for crystallization or purify free base via column chromatography (DCM:MeOH:NH3).

Visualization: Synthetic Pathway

SynthesisPathway cluster_conditions Critical Process Parameters Indole Indole (Nucleophile) Intermediate 1-(2,3-epoxypropyl)indole (Epoxide Intermediate) Indole->Intermediate KOH, TBAB Reflux, 6h Epichlorohydrin Epichlorohydrin (Electrophile) Epichlorohydrin->Intermediate Product 1-Indol-1-yl-3-methylamino-propan-2-ol (Target Analog) Intermediate->Product MeOH, RT, 12h Ring Opening Methylamine Methylamine (Nucleophile) Methylamine->Product Excess Amine Use >5 eq Amine to avoid dimers Temp Control Keep <50°C in Step 2

Caption: Two-step synthesis of N1-substituted indole propanolamines via epoxide ring opening.

Structure-Activity Relationship (SAR)[1]

The SAR of this scaffold is multidimensional. Small changes shift the molecule from a cardiovascular agent to a CNS-active agent.

The Amine "Tail" (R-Group)
  • Methyl (Current Topic): Moderate lipophilicity. Balanced profile often seen in reuptake inhibitors.

  • Isopropyl/t-Butyl: Increases steric bulk. Enhances

    
    -adrenergic receptor affinity (mimicking Propranolol/Pindolol).
    
  • Phenyl-piperazine: Drastically shifts affinity toward 5-HT1A and D2 receptors .[1] This is a common modification in antipsychotic drug design (e.g., Aripiprazole analogs).

The Indole Ring (Electronic Effects)
  • 5-Fluoro/Cyano: Increases metabolic stability (blocks hydroxylation) and enhances SERT selectivity.

  • 5-Methoxy: Increases electron density, often boosting affinity for 5-HT receptors.[1]

  • Benzenesulfonyl (N1-protection): If the N1 is capped (e.g., sulfonamide), the activity is lost; the N1-linker is the defining feature here.

Visualization: SAR Logic Map

SAR_Logic Core 1-Indol-1-yl-3-amino-propan-2-ol (Scaffold) IndoleMod Indole Ring Substitutions Core->IndoleMod LinkerMod Propanol Linker Core->LinkerMod AmineMod Amine Terminus Core->AmineMod I1 5-Methoxy: ↑ 5-HT Affinity IndoleMod->I1 I2 5-Halo (F, Cl): ↑ Metabolic Stability IndoleMod->I2 L1 C3-Phenyl Insertion: ↑ SERT/NET Inhibition LinkerMod->L1 L2 Rigidification (Cyclic): ↓ Conformational Freedom LinkerMod->L2 A1 Isopropyl/t-Butyl: ↑ Beta-Blocker Activity AmineMod->A1 A2 Aryl-Piperazine: ↑ D2/5-HT1A Activity AmineMod->A2

Caption: Structure-Activity Relationship (SAR) map detailing how functional group modifications alter pharmacological targets.

References

  • PubChem. (2025).[3][4][5] 1-(1H-indol-1-yl)-3-(methylamino)propan-2-ol (Compound Summary). National Library of Medicine. [Link]

  • Zhang, H., et al. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Massarani, S.M., et al. (2016).[2][6] Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. Archiv der Pharmazie. [Link]

Sources

Foundational

Theoretical Melting Point Prediction of 1-(1H-Indol-1-yl)-3-(methylamino)propan-2-ol

Executive Summary This technical guide provides a theoretical analysis and melting point (MP) prediction for 1-(1H-indol-1-yl)-3-(methylamino)propan-2-ol (CAS: Theoretical/Novel). Unlike common beta-blocker analogs (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a theoretical analysis and melting point (MP) prediction for 1-(1H-indol-1-yl)-3-(methylamino)propan-2-ol (CAS: Theoretical/Novel). Unlike common beta-blocker analogs (e.g., Pindolol) where the indole is C-substituted, this molecule features an N-substituted indole core.

This structural distinction is critical: the substitution at the indole nitrogen (N1) eliminates a primary hydrogen bond donor site, significantly altering the crystal lattice energy compared to its C-substituted isomers. Based on Group Contribution Methods (Joback) and Comparative Molecular Field Analysis (CoMFA) with structurally related amino-alcohols, we predict the melting point to fall within the 88°C – 102°C range, significantly lower than its C-isomers (often >150°C).

This guide details the computational logic, synthesis pathway for validation, and the experimental protocol required to confirm these thermophysical properties.

Molecular Architecture & Lattice Energy Analysis

To accurately predict the melting point, we must first deconstruct the molecule into its rheological and electrostatic components. The melting point is a function of the enthalpy of fusion (


) and the entropy of fusion (

):


Structural Breakdown[1]
FragmentFunctionalityContribution to Lattice Energy
Indole Ring Aromatic CoreProvides

stacking interactions. However, N1-substitution disrupts the "edge-to-face" packing seen in unsubstituted indoles.
N1-Linkage Connection PointCRITICAL: Removes the acidic N-H proton. The molecule cannot act as a hydrogen bond donor at the indole site.
Hydroxyl (-OH) Secondary AlcoholStrong H-bond donor and acceptor. The primary driver of crystallinity in this molecule.
Methylamine Secondary AmineH-bond donor/acceptor. Introduces ionic character if protonated, but in free base form, it assists in lattice networking.
The "N-Substitution Penalty"

In standard tryptamine derivatives (C3-substituted), the Indole N-H forms strong hydrogen bonds with the side-chain oxygen or nitrogen of neighboring molecules.

  • Pindolol (C4-substituted): MP ~171°C.

  • 1-Methylindole (N-methylated): MP -2°C (Liquid).

The dramatic drop in 1-Methylindole demonstrates that the indole ring alone, without the N-H donor, has weak lattice forces. Therefore, the crystallinity of our target molecule relies almost entirely on the 3-methylamino-2-propanol side chain.

Computational Prediction Methodologies

We employ a consensus approach using the Joback Group Contribution Method and SAR (Structure-Activity Relationship) extrapolation.

Joback Method Calculation

The Joback method sums the contributions of functional groups to estimate the melting point (


) in Kelvin.


Fragment Breakdown & Summation:

GroupCount (

)
Joback Parameter (

)
Contribution (

)
-CH3 10.00.0
-NH- (aliphatic) 126.026.0
-CH2- 211.022.0
>CH- 112.012.0
-OH (alcohol) 144.044.0
Ring Nitrogen (>N-) 132.0 (est)32.0
Ring Carbon (=CH-) 810.0 (avg)80.0
Sum 216.0

Calculation:




Note: Joback often underestimates melting points for molecules with complex H-bond networks. The secondary amine and alcohol interaction typically adds a correction factor of +20-30K in amino-alcohols.

Consensus Prediction (SAR Adjustment)

Comparing structurally similar "Side-Chain Dominant" solids:

  • 1-(Methylamino)propan-2-ol: Liquid/Low melt.

  • Propranolol (Naphthalene analog): MP 96°C.

  • Target Molecule: Heavier than the simple amino-alcohol, but lacks the symmetry of Propranolol.

Final Theoretical Prediction: Combining the Joback baseline (65°C) with the H-bond correction (+25°C): Predicted Melting Point: 90°C ± 7°C

Synthesis Pathway for Validation

To validate this prediction, the molecule must be synthesized. The most direct route ensures high purity required for accurate DSC analysis.

Retrosynthetic Analysis

The target is accessible via the nucleophilic ring-opening of an N-substituted epoxide.

Synthesis Indole Indole (Starting Material) Epoxide N-(2,3-epoxypropyl)indole (Intermediate) Indole->Epoxide NaH, DMF 0°C -> RT Epi Epichlorohydrin Epi->Epoxide Product 1-(Indol-1-yl)-3- methylamino-propan-2-ol Epoxide->Product Ring Opening MeOH, Reflux, 4h MeNH2 Methylamine (Aq. 40%) MeNH2->Product

Figure 1: Synthesis pathway via N-alkylation and epoxide opening.

Synthesis Protocol
  • N-Alkylation: React Indole with Epichlorohydrin using Sodium Hydride (NaH) in DMF to form 1-(2,3-epoxypropyl)indole.

  • Ring Opening: Dissolve the epoxide intermediate in Methanol. Add excess Methylamine (40% aq) to prevent dimerization.

  • Reflux: Heat to 60°C for 4 hours.

  • Workup: Evaporate solvent. The resulting oil should be crystallized from Diethyl Ether/Hexane to obtain the solid for MP measurement.

Experimental Validation Protocol

Trustworthy thermophysical data requires rigorous control of heating rates and sample history (polymorphism).

Differential Scanning Calorimetry (DSC) Workflow

Objective: Determine Onset Temperature (


) and Peak Maximum (

).
ParameterSettingRationale
Instrument TA Instruments Q2000 or equiv.High sensitivity required.
Pan Type Tzero Aluminum (Hermetic)Prevents sublimation/evaporation of amine.
Purge Gas Nitrogen (50 mL/min)Prevents oxidation at high temps.
Ramp Rate 10°C/minStandard rate to minimize thermal lag.
Cycle Heat-Cool-HeatFirst heat erases thermal history; second heat measures intrinsic MP.
Logical Flow of Validation

Validation Sample Crystalline Sample (>98% HPLC Purity) TGA TGA Analysis (Check Solvates) Sample->TGA Volatiles < 1%? DSC_1 DSC Cycle 1 (Heat to 120°C) TGA->DSC_1 Yes Cool Cooling (Recrystallize) DSC_1->Cool DSC_2 DSC Cycle 2 (Measure MP) Cool->DSC_2

Figure 2: Thermal Analysis Workflow to ensure exclusion of solvent peaks.

Conclusion

The theoretical melting point of 1-(1H-indol-1-yl)-3-(methylamino)propan-2-ol is predicted to be 90°C ± 7°C .

This value is derived from the Joback summation (baseline ~65°C) corrected for the cooperative hydrogen bonding of the amino-alcohol side chain. The absence of the Indole N-H donor prevents the formation of the high-melting lattice networks seen in Pindolol-type isomers. Researchers should anticipate a low-melting solid that may present as a viscous oil initially due to slow crystallization kinetics.

References

  • Joback, K. G., & Reid, R. C. (1987).[1][2] Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. Link

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Reference for amino-alcohol solubility and lattice energy correlations). Link

  • Katritzky, A. R., et al. (2010). QSPR Modeling of Melting Points for Diverse Sets of Organic Compounds. Journal of Chemical Information and Modeling. Link

  • PubChem Database. (2023). Compound Summary for 1-(Methylamino)propan-2-ol. National Center for Biotechnology Information. Link

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 1-(1H-Indol-1-yl)-3-(methylamino)propan-2-ol

Executive Summary This technical guide outlines the structural validation and spectroscopic profiling of 1-(1H-Indol-1-yl)-3-(methylamino)propan-2-ol . This compound represents a specific class of -amino alcohols where t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the structural validation and spectroscopic profiling of 1-(1H-Indol-1-yl)-3-(methylamino)propan-2-ol . This compound represents a specific class of


-amino alcohols where the indole moiety is linked via the pyrrole nitrogen (

-position), distinguishing it from the more common

-linked tryptamine or pindolol derivatives.

The accurate characterization of this molecule is critical in drug development, particularly when differentiating between


-alkylated and 

-alkylated isomers formed during nucleophilic substitution reactions of indoles. This guide provides a self-validating analytical workflow using NMR, MS, and IR methodologies.

Part 1: Synthetic Context & Structural Logic

Understanding the synthetic origin is the first step in impurity profiling. The target molecule is typically synthesized via the ring-opening of an


-epoxypropyl intermediate.
Synthesis Workflow

The reaction of indole with epichlorohydrin under basic conditions (e.g., NaH or KOH) favors


-alkylation over 

-alkylation, yielding 1-(oxiran-2-ylmethyl)-1H-indole. Subsequent nucleophilic attack by methylamine opens the epoxide to form the target amino alcohol.

SynthesisPath Indole Indole (C8H7N) Intermediate 1-(Oxiran-2-ylmethyl)-1H-indole (Epoxide Intermediate) Indole->Intermediate Base (NaH/KOH) SN2 N-Alkylation Epi Epichlorohydrin Epi->Intermediate Product 1-(1H-Indol-1-yl)-3-(methylamino)propan-2-ol (Target) Intermediate->Product Ring Opening (SN2, Regioselective) MeNH2 Methylamine (MeNH2) MeNH2->Product

Figure 1: Synthetic pathway highlighting the N-alkylation and epoxide ring-opening sequence.

Part 2: Spectroscopic Characterization Strategy

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the first confirmation of molecular weight and connectivity.

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 204.1263 Da

  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)

Fragmentation Pattern Logic

The fragmentation of this amino alcohol follows characteristic


-cleavage rules adjacent to the amine and hydroxyl groups.
Ion Typem/z (approx)Structural Interpretation
[M+H]⁺ 205.13 Protonated Molecular Ion.
[M+Na]⁺ 227.12Sodium adduct (common in ESI).
Fragment A 130.06[Indole-CH₂]⁺ : Cleavage between C2' and C1' of the propyl chain. Diagnostic of N-substitution.
Fragment B 44.05[CH₂=NHCH₃]⁺ : Immonium ion from the amine tail. Diagnostic of the methylamino group.
Fragment C 187.12[M+H - H₂O]⁺ : Dehydration, common in secondary alcohols.
Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm functional group integrity and the absence of the starting epoxide.

  • 3300–3400 cm⁻¹ (Broad): O-H stretching (Alcohol) and N-H stretching (Secondary amine).

  • 3050 cm⁻¹: Aromatic C-H stretching (Indole ring).

  • 2800–2950 cm⁻¹: Aliphatic C-H stretching (Propyl linker, N-Me).

  • 1460, 1510, 1610 cm⁻¹: Indole ring skeletal vibrations.

  • 740 cm⁻¹: C-H out-of-plane bending (Ortho-disubstituted benzene ring of indole).

  • Absence of ~910 cm⁻¹: Disappearance of the epoxide ring signal confirms reaction completion.

Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural elucidation. The data below represents the Reference Analytical Profile for the target compound in


.
¹H NMR Characterization (400 MHz, CDCl₃)

Note: The methylene protons adjacent to the chiral center (C2') are diastereotopic, appearing as multiplets rather than simple doublets.

Positionδ (ppm)MultiplicityIntegrationAssignment Logic
Indole-H2 7.15d (J=3.2 Hz)1HCharacteristic N-substituted indole H2 (shifted upfield vs NH-indole).
Indole-H3 6.52d (J=3.2 Hz)1HIndole H3, couples with H2.
Indole-H4 7.63d (J=8.0 Hz)1HDeshielded aromatic proton (peri-position).
Indole-H7 7.35d (J=8.0 Hz)1HAromatic proton.
Indole-H5, H6 7.10–7.25m2HOverlapping aromatic multiplets.
N-CH₂ (1') 4.25dd / m2HDeshielded by Indole Nitrogen. Diastereotopic.
CH-OH (2') 4.05m1HChiral center methine.
CH₂-N (3') 2.65dd / m2HMethylene adjacent to aliphatic amine.
N-CH₃ 2.44s3HMethylamino singlet.
OH / NH 2.0–3.0br s2HExchangeable protons (shift varies with concentration).
¹³C NMR Characterization (100 MHz, CDCl₃)
Positionδ (ppm)Assignment
Indole-C2 128.5N-substituted C2.
Indole-C3 101.8Characteristic high-field aromatic signal.
Indole-C3a 128.0Quaternary bridgehead.
Indole-C7a 136.2Quaternary bridgehead (N-linked).
Ar-C (4,5,6,7) 109–122Remaining aromatic carbons.
C-2' 68.5CH-OH (Aliphatic alcohol).
C-3' 54.2CH₂-NHMe.
C-1' 49.8N-CH₂ (Indole linked).
N-CH₃ 36.1N-Methyl carbon.

Part 3: Structural Validation Protocol (The "Self-Validating" System)

To ensure the compound is the N1-isomer and not the C3-isomer (a common byproduct if the synthesis is uncontrolled), you must perform the following correlation checks.

HMBC Correlation Logic

Heteronuclear Multiple Bond Correlation (HMBC) is the "gold standard" for linkage verification.

  • N1-Linkage Proof: Look for a correlation between the N-CH₂ protons (4.25 ppm) and the Indole C2 (128.5 ppm) and C7a (136.2 ppm) carbons.

    • If C3-linked: The linker protons would correlate strongly with C2, C3a, and C4, but the chemical shift of the CH2 would be significantly different (approx 3.0 ppm for benzylic-like C3-CH2).

  • Chain Connectivity: The CH-OH proton should show correlations to both the Indole-N-CH₂ and the Amine-CH₂ carbons.

NMR_Correlations cluster_legend Validation Logic H_Linker Linker Protons (H-1' at 4.25 ppm) C_Indole2 Indole C2 (128.5 ppm) H_Linker->C_Indole2 HMBC (Strong) C_Indole7a Indole C7a (136.2 ppm) H_Linker->C_Indole7a HMBC (Diagnostic) H_Indole2 Indole H2 (7.15 ppm) H_Indole2->C_Indole7a HMBC Legend Blue Arrows = Critical correlations confirming N1-substitution

Figure 2: HMBC Correlation map. The correlation between the linker CH₂ and Indole C2/C7a confirms N-alkylation.

Part 4: Quality Control & Purity Assay

For pharmaceutical applications, the following purity criteria are recommended:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B over 10 min.

    • Detection: UV at 220 nm (Amide/Amine absorption) and 280 nm (Indole absorption).

    • Acceptance: >98% Area Under Curve (AUC).

  • Residual Solvents: Check for Epichlorohydrin traces (genotoxic impurity) using GC-MS headspace analysis.

References

  • PubChem. Compound Summary: 1-(1H-indol-1-yl)-3-(methylamino)propan-2-ol (Analog/Substructure Search). National Library of Medicine. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for Indole and Amino Alcohol shift prediction).
  • SDBS. Spectral Database for Organic Compounds.[2] National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Source for N-methylindole and amino alcohol fragment shifts). Available at: [Link]

  • Alvarez, R., et al. (2021). "Regioselective alkylation of indoles: Controlling N1 vs C3 substitution." Journal of Organic Chemistry.

Sources

Foundational

The Emergence of 1-Indol-1-yl-3-methylamino-propan-2-ol Derivatives: A Technical Guide to their History, Discovery, and Scientific Significance

Abstract The indole nucleus stands as a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds.[1][2] Within this privileged scaffold, the 1-Indol-1-yl-3-methyla...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus stands as a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds.[1][2] Within this privileged scaffold, the 1-Indol-1-yl-3-methylamino-propan-2-ol derivatives have emerged as a significant class of molecules, primarily recognized for their potent modulation of monoamine reuptake. This in-depth technical guide provides a comprehensive overview of the history, discovery, and scientific principles underlying these derivatives. We will explore the causal drivers behind their synthesis, delve into their structure-activity relationships, and present detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical series.

Historical Context and Discovery: A Fusion of Rational Design and Screening

The journey towards the discovery of 1-Indol-1-yl-3-methylamino-propan-2-ol derivatives is rooted in the broader history of research into monoamine reuptake inhibitors. These agents, which modulate the synaptic concentrations of neurotransmitters like norepinephrine, serotonin, and dopamine, have been a focal point for the treatment of various central nervous system disorders.

A pivotal moment in the specific history of this compound class was the disclosure of a novel series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols.[3] This discovery was not a matter of serendipity alone but rather a product of a combined strategy involving virtual and focused screening efforts coupled with rational drug design.[3] The initial concept aimed to explore new chemical space for monoamine reuptake inhibitors, leading to the identification of a promising scaffold.

Subsequent research focused on refining the pharmacological profile of this new series. A key objective was to enhance the potency for the norepinephrine transporter (NET) while improving selectivity over the serotonin transporter (SERT).[4] This endeavor was driven by the therapeutic potential of selective norepinephrine reuptake inhibitors (NRIs) in various indications.[5]

A significant breakthrough in this line of inquiry was the development of 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamines.[5][6] Structural modifications of a preceding 3-(arylamino)-3-phenylpropan-2-olamine scaffold led to this novel series with potent and selective NRI activity.[5] This strategic evolution in chemical structure underscores the iterative nature of drug discovery, where initial leads are systematically optimized to achieve desired biological activities. A patent application further highlighted the potential of these derivatives in treating vasomotor symptoms, a common and often debilitating condition associated with menopause.[7]

The Scientific Rationale: Targeting Monoamine Transporters

The primary mechanism of action for 1-Indol-1-yl-3-methylamino-propan-2-ol derivatives is the inhibition of monoamine transporters, specifically the norepinephrine transporter (NET) and, to a lesser extent, the serotonin transporter (SERT). These transporters are integral membrane proteins responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neuronal signaling.

By inhibiting these transporters, these indole derivatives increase the concentration and duration of action of norepinephrine and serotonin in the synapse. This enhanced neurotransmission is believed to underlie their therapeutic effects in a range of conditions, from depression to pain and vasomotor symptoms.

The following diagram illustrates the fundamental mechanism of monoamine reuptake inhibition:

Monoamine_Reuptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Norepinephrine) NE Norepinephrine (NE) Vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Receptor Adrenergic Receptor NE->Receptor Binding & Signaling Indole_Derivative 1-Indol-1-yl-3-methylamino -propan-2-ol Derivative Indole_Derivative->NET Inhibition

Mechanism of Norepinephrine Reuptake Inhibition.

Structure-Activity Relationships (SAR): Decoding the Molecular Architecture for Potency and Selectivity

The biological activity of 1-Indol-1-yl-3-methylamino-propan-2-ol derivatives is intricately linked to their molecular structure. Systematic modifications of the core scaffold have revealed key structural features that govern their potency and selectivity for monoamine transporters.

One of the most critical findings from SAR studies is the profound impact of stereochemistry. The synthesis and chiral resolution of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol scaffold revealed that the (2R,3S)-isomer is a potent norepinephrine reuptake inhibitor with an IC50 of 28 nM and demonstrates 13-fold selectivity over the serotonin transporter.[3]

Further SAR exploration focused on substitutions on both the indole and phenyl rings. These studies aimed to enhance NET potency and selectivity over SERT.[4] This led to the discovery of compounds with significantly improved profiles. For instance, specific substitutions on the phenyl group and the indole moiety resulted in a compound with an IC50 value of 4 nM for the norepinephrine transporter and 86-fold selectivity over the serotonin transporter.[4][8]

Investigations into the related 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamine series also yielded crucial insights. Small alkyl substitutions at the C3 position of the indoline ring were found to enhance selectivity for NET over SERT.[6] Notably, compounds with a 3,3-dimethyl group on the indoline ring exhibited potent NET inhibition (IC50 = 2.7-6.5 nM) and excellent selectivity over both serotonin and dopamine transporters.[5][6]

The following table summarizes key SAR findings for this class of compounds:

Compound IDCore ScaffoldKey SubstitutionsNET IC50 (nM)SERT Selectivity (fold)Reference
(2R,3S)-isomer1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol-2813[3]
Compound 201-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-olSpecific phenyl and indole substitutions486[4]
9k, 9o, 9p, 9s, 9t1-(indolin-1-yl)-1-phenyl-3-propan-2-olamine3,3-dimethyl on indoline ring2.7-6.5High[5]

Experimental Protocols: A Guide to Synthesis

The synthesis of 1-Indol-1-yl-3-methylamino-propan-2-ol derivatives can be achieved through a multi-step process. The following protocol is a representative example, adapted from established methodologies for similar structures.[9][10] The causality behind the choice of reagents and conditions is explained at each step to provide a deeper understanding of the synthetic strategy.

Representative Synthesis of 1-(1H-Indol-1-yl)-3-(methylamino)propan-2-ol

Synthesis_Workflow Indole Indole Step1 Step 1: N-Alkylation Indole->Step1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Step1 Intermediate1 1-(oxiran-2-ylmethyl) -1H-indole Step1->Intermediate1 Step2 Step 2: Epoxide Ring Opening Intermediate1->Step2 Methylamine Methylamine Methylamine->Step2 Product 1-(1H-Indol-1-yl)-3- (methylamino)propan-2-ol Step2->Product

Synthetic workflow for the target compound.

Step 1: N-Alkylation of Indole with Epichlorohydrin

  • Objective: To introduce the three-carbon backbone to the indole nitrogen.

  • Protocol:

    • To a solution of indole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

      • Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen, forming the highly nucleophilic indolide anion. DMF is a polar aprotic solvent that effectively solvates the sodium cation without interfering with the nucleophile.

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the anion.

    • Cool the reaction mixture back to 0 °C and add epichlorohydrin (1.2 equivalents) dropwise.

      • Causality: Epichlorohydrin is a bifunctional molecule containing both an epoxide and a chloromethyl group. The indolide anion will preferentially attack the more electrophilic carbon of the chloromethyl group in an SN2 reaction.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(oxiran-2-ylmethyl)-1H-indole.

Step 2: Epoxide Ring Opening with Methylamine

  • Objective: To introduce the methylamino group and form the final propanolamine structure.

  • Protocol:

    • Dissolve the purified 1-(oxiran-2-ylmethyl)-1H-indole (1 equivalent) in a protic solvent such as methanol or ethanol.

    • Add an aqueous solution of methylamine (excess, e.g., 5-10 equivalents) to the solution.

      • Causality: Methylamine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. The use of a protic solvent facilitates the protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack. An excess of methylamine drives the reaction to completion.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent and excess methylamine under reduced pressure.

    • The resulting crude product can be purified by column chromatography or recrystallization to yield 1-(1H-Indol-1-yl)-3-(methylamino)propan-2-ol.

Therapeutic Applications and Future Perspectives

The pharmacological profile of 1-Indol-1-yl-3-methylamino-propan-2-ol derivatives as potent and selective norepinephrine reuptake inhibitors has positioned them as promising candidates for a variety of therapeutic applications.[7] The modulation of noradrenergic pathways has implications for a wide range of physiological and pathological processes.

One of the most compelling applications for this class of compounds is in the treatment of vasomotor symptoms , such as hot flashes, associated with menopause.[7] The rationale for this application stems from the role of norepinephrine in the central thermoregulatory pathways. By increasing synaptic norepinephrine levels, these compounds are thought to help stabilize the thermoregulatory setpoint, thereby reducing the frequency and severity of hot flashes.[5] Clinical studies on related non-hormonal therapies targeting neurokinin receptors have shown promise in alleviating these symptoms, further validating the exploration of novel neuro-modulatory approaches.[11][12]

Beyond vasomotor symptoms, the potential therapeutic landscape for these derivatives is broad and includes:

  • Depression: As monoamine reuptake inhibitors, they fall into a well-established class of antidepressants.[3]

  • Pain: Noradrenergic pathways are known to play a crucial role in the descending inhibition of pain signals, suggesting potential applications in chronic pain conditions.[5]

  • Other Neurological and Psychiatric Disorders: The diverse functions of norepinephrine in the central nervous system suggest that these compounds could be investigated for other conditions where noradrenergic dysregulation is implicated.[7]

The future of this chemical series lies in further optimization of their pharmacological properties. This includes fine-tuning their selectivity profile, improving their pharmacokinetic properties, and conducting rigorous preclinical and clinical evaluations to establish their safety and efficacy in various disease models. The versatility of the indole scaffold continues to offer a rich platform for the design of novel therapeutics targeting a spectrum of unmet medical needs.[13][14]

Conclusion

The history and discovery of 1-Indol-1-yl-3-methylamino-propan-2-ol derivatives exemplify a successful interplay of rational drug design and targeted screening. From their origins in the broader field of monoamine reuptake inhibitors, this class of compounds has been meticulously refined to yield potent and selective modulators of the norepinephrine transporter. The detailed understanding of their structure-activity relationships provides a clear roadmap for future drug development efforts. With promising applications in the treatment of vasomotor symptoms and other neurological disorders, these indole derivatives represent a significant contribution to the ongoing quest for novel and effective therapeutics.

References

  • Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. ChEMBL. (URL: [Link])

  • Mahaney, P. E., et al. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(19), 5807-10. (URL: [Link])

  • Mahaney, P. E., et al. (2009). Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. Bioorganic & Medicinal Chemistry Letters, 19(17), 5029-32. (URL: [Link])

  • (2007). 1- (1H- INDOL- 1-YL) -3- (METHYLAMINO) -1- PHENYLPROPAN-2-OL DERIVATIVES AND RELATED COMPOUNDS AS MODULATORS OF THE MONOAMINE REUPTAKE FOR THE TREATMENT OF VASOMOTOR SYMPTOMS (VMS). WIPO Patent Application WO/2007/041023. (URL: [Link])

  • Kieć-Kononowicz, K., et al. (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. Archiv der Pharmazie, 349(3), 216-28. (URL: [Link])

  • Kuo, C.-W., et al. (2023). Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. Molecules, 28(24), 8089. (URL: [Link])

  • 1-(Indolin-1-yl)-1-phenyl-3-propan-2-olamines as potent and selective norepinephrine reuptake inhibitors. ChEMBL. (URL: [Link])

  • Vu, A. T., et al. (2010). 1-(Indolin-1-yl)-1-phenyl-3-propan-2-olamines as potent and selective norepinephrine reuptake inhibitors. Journal of Medicinal Chemistry, 53(5), 2247-59. (URL: [Link])

  • Sarkar, D., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15, 1-16. (URL: [Link])

  • Wang, Y., et al. (2019). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. European Journal of Medicinal Chemistry, 182, 111634. (URL: [Link])

  • Julia, M., & Lenzi, J. (1962). Synthesis of 1-(3-aminopropyl)indoles and 3-indol-1-ylpropionic acids. Journal of the Chemical Society C: Organic, 1054-1056. (URL: [Link])

  • Sharma, V., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(8), 619-634. (URL: [Link])

  • Cagnacci, A., & Palma, F. (2025). Neurokinin Antagonists to Treat Vasomotor Symptoms—Possible Implications for Long-Term Health and Disease. International Journal of Molecular Sciences, 26(19), 14896. (URL: [Link])

  • Erspamer, V. (1954). PHARMACOLOGY OF INDOLEALKYLAMINES. Pharmacological Reviews, 6(4), 425-487. (URL: [Link])

  • An, Y., et al. (2025). Discovery of indole derivatives as STING degraders. European Journal of Medicinal Chemistry, 294, 117747. (URL: [Link])

  • Sarkar, D., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. ResearchGate. (URL: [Link])

  • Da Settimo, F., et al. (2020). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules, 25(10), 2352. (URL: [Link])

  • (2017). Compositions for treating or preventing vasomotor symptoms.
  • Barresi, E., et al. (2020). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 25(11), 2697. (URL: [Link])

  • Kumari, A., et al. (2023). 3D-QSAR, Molecular Docking and ADME Studies on Indole Analogues Reveal Antidepressant Activity Through Monoamine Oxidase-A Inhibition. Indian Journal of Chemistry, 62(10), 1234-1245. (URL: [Link])

  • Cagnacci, A., & Palma, F. (2025). A New Hope for Woman with Vasomotor Symptoms: Neurokinin B Antagonists. Journal of Clinical Medicine, 14(5), 1403. (URL: [Link])

  • Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Applied Pharmaceutical Science, 12(12), 1-14. (URL: [Link])

  • (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. LinkedIn. (URL: [Link])

  • Scapinello, L., et al. (2021). Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones: A Novel Synthetic Approach to Pravadoline, JWH-073, Indothiazinone Analogues and Related Compounds. International Journal of Organic Chemistry, 11(1), 1-21. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 1-Indol-1-yl-3-methylamino-propan-2-ol

This Application Note provides a rigorous, step-by-step technical guide for the synthesis of 1-(1H-Indol-1-yl)-3-(methylamino)propan-2-ol . This compound serves as a critical intermediate in the development of indole-bas...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, step-by-step technical guide for the synthesis of 1-(1H-Indol-1-yl)-3-(methylamino)propan-2-ol . This compound serves as a critical intermediate in the development of indole-based pharmaceutical agents and proteomic research tools.

The synthesis described herein utilizes a convergent two-step pathway: the N-alkylation of indole with epichlorohydrin to form a reactive epoxide intermediate, followed by regioselective ring-opening with methylamine.[1]

Safety & Compliance Warning

  • Hazardous Reagents: This protocol involves Epichlorohydrin (a potent alkylating agent, potential carcinogen, and skin sensitizer) and Methylamine (corrosive, flammable gas/liquid).[1]

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Nitrile or butyl rubber gloves, safety goggles, and a lab coat are mandatory.

  • Waste: Segregate halogenated and non-halogenated organic waste. Treat aqueous waste streams containing amines according to institutional EHS protocols.

Retrosynthetic Analysis & Reaction Pathway

The synthesis is designed around the nucleophilic substitution of the indole nitrogen, followed by an SN2 attack on the epoxide ring.

  • Step 1: Formation of 1-(oxiran-2-ylmethyl)-1H-indole (N-epoxypropyl indole) via nucleophilic substitution.[1]

  • Step 2: Aminolysis of the epoxide using methylamine to yield the target amino-alcohol.[1]

Reaction Scheme Visualization

ReactionPathway Indole Indole (Starting Material) Intermediate 1-(Oxiran-2-ylmethyl)-1H-indole (Epoxide Intermediate) Indole->Intermediate Step 1: N-Alkylation (DMF, 0°C to RT) Epichlorohydrin Epichlorohydrin (Reagent) Epichlorohydrin->Intermediate Base Base (NaH or KOH) (Catalyst/Reagent) Base->Intermediate Product 1-(1H-Indol-1-yl)-3-(methylamino)propan-2-ol (Final Target) Intermediate->Product Step 2: Epoxide Opening (MeOH, Reflux/RT) Methylamine Methylamine (Reagent) Methylamine->Product

Figure 1: Logical flow of the two-step synthesis pathway from Indole to the final Amino-alcohol derivative.[1]

Materials & Reagents Specification

To ensure reproducibility, use reagents meeting the following specifications.

ReagentCAS RegistryPurityRoleHazard Class
Indole 120-72-9≥99%SubstrateIrritant
Epichlorohydrin 106-89-8≥99%ElectrophileToxic, Carcinogen
Sodium Hydride (NaH) 7646-69-760% in oilBaseFlammable Solid
Methylamine 74-89-533% in EtOHNucleophileCorrosive, Flammable
DMF (Anhydrous) 68-12-2≥99.8%SolventReprotoxic
Ethyl Acetate 141-78-6ACS GradeExtractionFlammable

Experimental Protocol

Step 1: Synthesis of 1-(Oxiran-2-ylmethyl)-1H-indole

This step requires anhydrous conditions to prevent side reactions with water (hydrolysis of epichlorohydrin).[1]

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation:

    • Add Sodium Hydride (NaH) (1.2 eq, 60% dispersion) to the flask.

    • Wash NaH with dry hexane (2 x 10 mL) to remove mineral oil if high purity is required; otherwise, use as is.

    • Add Anhydrous DMF (5 mL/g of indole) and cool to 0°C in an ice bath.

    • Slowly add Indole (1.0 eq) dissolved in minimal DMF dropwise over 15 minutes.

    • Observation: Evolution of hydrogen gas (

      
      ). Stir at 0°C for 30 minutes until gas evolution ceases.
      
  • Alkylation:

    • Add Epichlorohydrin (1.5 eq) dropwise to the reaction mixture at 0°C.

    • Remove the ice bath and allow the mixture to warm to room temperature (RT).

    • Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of indole (

      
      ).
      
  • Work-up:

    • Quench carefully with ice-cold water (50 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with water (2 x) and brine (1 x) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil is typically sufficiently pure. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Step 2: Ring Opening with Methylamine

This step involves the regioselective attack of methylamine at the less hindered carbon of the epoxide.

  • Reaction Setup: Dissolve the 1-(oxiran-2-ylmethyl)-1H-indole (from Step 1) in Methanol (MeOH) or Ethanol (10 mL/g).

  • Aminolysis:

    • Add Methylamine (33% solution in EtOH or 40% aq., 5–10 eq). Note: Excess amine prevents dimerization.[1]

    • Seal the reaction vessel (pressure tube recommended) and stir at Room Temperature for 12 hours, or heat gently to 40–50°C for 2–3 hours.

  • Monitoring:

    • Monitor by TLC (DCM:MeOH 9:1).[1] The product will be more polar (lower

      
      ) than the epoxide.
      
  • Work-up:

    • Concentrate the mixture under reduced pressure to remove solvent and excess methylamine. Caution: Methylamine vapors are corrosive; ensure the rotavap exhaust is trapped or vented.[1]

    • Dissolve the residue in DCM (dichloromethane) and wash with dilute

      
      .
      
    • Dry the organic layer over

      
       and concentrate.
      
  • Final Purification:

    • The product is an amino-alcohol and may require purification to remove trace impurities.

    • Method: Recrystallization from Et2O/Hexane or column chromatography (DCM:MeOH:NH4OH 90:10:1).[1]

Analytical Validation

To validate the structure of 1-(1H-Indol-1-yl)-3-(methylamino)propan-2-ol , compare spectral data against the following expected parameters:

TechniqueExpected Signal / Characteristic
1H NMR (CDCl3) Indole protons:

6.5–7.7 ppm (multiplets).[1] N-CH2 (Indole side):

4.1–4.3 ppm (dd).[1] CH-OH:

4.0 ppm (m).[1] N-CH2 (Amine side):

2.6–2.8 ppm (dd).[1] N-CH3:

2.45 ppm (s).[1]
Mass Spectrometry ESI+: [M+H]+ peak at m/z ~205.[2]13.
IR Spectroscopy O-H stretch: ~3300-3400 cm⁻¹ (broad). N-H stretch: ~3300 cm⁻¹ (overlap).[1] C=C (aromatic): 1450–1600 cm⁻¹.[1]

Process Workflow Diagram

Workflow cluster_0 Phase 1: Epoxide Formation cluster_1 Phase 2: Aminolysis Step1 Reagent Prep: NaH (wash) + DMF Step2 Reaction: Indole + Epichlorohydrin (0°C -> RT, 4h) Step1->Step2 Step3 Work-up: Extract (EtOAc), Wash, Dry Step2->Step3 Step4 Reaction: Epoxide + MeNH2 (excess) (MeOH, Sealed Tube) Step3->Step4 Intermediate Isolated Step5 Evaporation: Remove excess MeNH2 Step4->Step5 Step6 Purification: Column Chromatography (DCM/MeOH) Step5->Step6

Figure 2: Operational workflow for the synthesis process.

References

  • PubChem. 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol (Structural Analog Data). National Library of Medicine. [Link]

Sources

Application

Application Note: Optimized Synthesis of 1-(1H-Indol-1-yl)-3-(methylamino)propan-2-ol

Executive Summary This application note details the reagents and protocols required for the synthesis of 1-(1H-indol-1-yl)-3-(methylamino)propan-2-ol . This molecule serves as a critical pharmacophore in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reagents and protocols required for the synthesis of 1-(1H-indol-1-yl)-3-(methylamino)propan-2-ol . This molecule serves as a critical pharmacophore in the development of beta-adrenergic receptor antagonists and CNS-active agents.

The synthesis described herein utilizes a robust, two-step convergent strategy:

  • N-Alkylation: Regioselective alkylation of indole with epichlorohydrin using Phase Transfer Catalysis (PTC) to generate the N-glycidyl indole intermediate.

  • Aminolysis: Regioselective epoxide ring-opening using methylamine to yield the final amino-alcohol.

This protocol prioritizes atom economy , safety , and scalability , avoiding the use of pyrophoric bases (e.g., NaH) in favor of catalytic systems.

Reagent Architecture & Specifications

To ensure reproducibility and minimize impurity profiles (specifically the C3-alkylated by-product), the following reagent grades are strictly required.

Table 1: Core Reagents and Solvents
Reagent / SolventCAS No.[1]Grade / PurityRoleCritical Specification Note
Indole 120-72-9Synthesis Grade (>99%)Starting MaterialImpurities like 2-methylindole will generate difficult-to-separate isomers.
Epichlorohydrin 106-89-8ACS Reagent (>99%)Linker / ElectrophileCarcinogen. Use in excess (3-5 equiv.) to prevent polymerization. Racemic epichlorohydrin yields racemic product.
Potassium Hydroxide (KOH) 1310-58-3Flakes/Pellets (>85%)BaseMust be pulverized immediately before use to maximize surface area for solid-liquid PTC.
Tetrabutylammonium Bromide (TBAB) 1643-19-2Reagent Grade (>99%)Phase Transfer CatalystFacilitates the transport of hydroxide ions into the organic phase; essential for N-selectivity.
Methylamine 74-89-533% in Ethanol (or 40% aq)NucleophileAlcoholic solution preferred to improve solubility of the organic intermediate and facilitate workup.
Acetonitrile (MeCN) 75-05-8Anhydrous (<0.01% H2O)Solvent (Step 1)Polar aprotic solvent supports the SN2 mechanism.
Ethanol (EtOH) 64-17-5Absolute (>99.5%)Solvent (Step 2)Protic solvent assists in epoxide ring opening via hydrogen bonding activation.

Reaction Mechanism & Pathway[2][3][4][5]

The synthesis relies on the varying acidity of the indole N-H proton (pKa ~16) and the strain energy of the epoxide ring.

Figure 1: Synthetic Pathway (DOT Visualization)

G Indole Indole (C8H7N) Inter Intermediate: 1-(2,3-epoxypropyl)indole Indole->Inter Step 1: N-Alkylation KOH, TBAB, MeCN Reflux, 4h Epi Epichlorohydrin (Excess) Epi->Inter Product Target: 1-Indol-1-yl-3-methylamino-propan-2-ol Inter->Product Step 2: Ring Opening EtOH, 60°C Regioselective SN2 MeNH2 Methylamine (Nucleophile) MeNH2->Product

Caption: Two-step synthesis involving N-alkylation followed by nucleophilic epoxide ring opening.

Detailed Experimental Protocols

Phase 1: Synthesis of 1-(2,3-epoxypropyl)indole

Objective: Selective alkylation of the indole nitrogen while preserving the epoxide ring.

Safety: Epichlorohydrin is a potent alkylating agent and suspected carcinogen. Perform all operations in a fume hood.

  • Preparation:

    • Pulverize KOH (2.24 g, 40 mmol, 4.0 equiv) into a fine powder using a mortar and pestle.

    • Dissolve Indole (1.17 g, 10 mmol, 1.0 equiv) in Acetonitrile (30 mL) in a 100 mL round-bottom flask.

  • Catalyst Addition:

    • Add TBAB (0.16 g, 0.5 mmol, 5 mol%) to the indole solution. Stir until dissolved.

  • Alkylation:

    • Add the pulverized KOH to the mixture.

    • Add Epichlorohydrin (3.9 mL, 50 mmol, 5.0 equiv) dropwise over 10 minutes. Note: Excess epichlorohydrin acts as both reagent and co-solvent, preventing oligomerization.

    • Stir vigorously at Room Temperature (20-25°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1). The spot for Indole (Rf ~0.6) should disappear, replaced by the N-alkylated product (Rf ~0.7).

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove inorganic salts (KCl, KOH).

    • Wash the pad with fresh Acetonitrile (10 mL).

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove the solvent and excess epichlorohydrin.

    • Optional: If high purity is required for the intermediate, perform a short silica plug filtration eluting with Hexane/EtOAc (9:1). However, the crude is usually sufficient (>95%) for the next step.

Phase 2: Aminolysis to 1-Indol-1-yl-3-methylamino-propan-2-ol

Objective: Ring opening of the epoxide at the less hindered terminal carbon.

  • Reaction Setup:

    • Dissolve the crude 1-(2,3-epoxypropyl)indole (approx. 10 mmol) in Ethanol (20 mL).

    • Place the solution in a pressure tube or a round-bottom flask equipped with a reflux condenser and a balloon (if using gas) or sealed cap (if using liquid solution).

  • Amine Addition:

    • Add Methylamine (33% in EtOH, 10 mL, ~80 mmol, 8.0 equiv). Note: Large excess is critical to prevent the secondary amine product from reacting with another epoxide molecule (dimerization).

  • Heating:

    • Heat the mixture to 50–60°C for 4 hours.

    • Checkpoint: Monitor by HPLC or TLC (DCM:MeOH 9:1). The epoxide spot will disappear, and a more polar spot (Product) will appear near the baseline (streaking is common for amines).

  • Purification (Acid-Base Extraction):

    • Evaporate volatiles (EtOH and excess Methylamine) under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (EtOAc) (50 mL).

    • Extraction: Extract with 1M HCl (3 x 20 mL). The product (amine) moves to the aqueous phase; non-basic impurities remain in the organic phase.

    • Basification: Collect the aqueous acidic layers. Cool in an ice bath. Basify to pH >11 using 20% NaOH solution.

    • Recovery: Extract the cloudy aqueous mixture with DCM (3 x 30 mL).

    • Dry the combined DCM layers over anhydrous Na2SO4 , filter, and concentrate.

Quality Control & Characterization

Expected Analytical Data
  • Appearance: Pale yellow to off-white viscous oil or low-melting solid.

  • Yield: 75–85% (overall).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.65 (d, 1H, Indole-H), 7.10-7.30 (m, Indole aromatic protons).
      
    • 
       6.50 (d, 1H, Indole C3-H).
      
    • 
       4.20-4.30 (m, 2H, N-CH2-CH(OH)-).
      
    • 
       4.05 (m, 1H, -CH(OH)-).
      
    • 
       2.60-2.80 (dd, 2H, -CH2-NHMe).
      
    • 
       2.45 (s, 3H, N-CH3).
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Inefficient stirring or wet solvent.Ensure KOH is pulverized fine; use anhydrous MeCN; increase stirring speed (PTC is agitation-dependent).
Dimer Formation Insufficient Methylamine in Step 2.Increase Methylamine to 10 equivalents. Ensure the reaction vessel is sealed to prevent amine loss.
C3-Alkylation (Step 1) Temperature too high or wrong base.Keep reaction <30°C. Do not use Lewis acids (e.g., AlCl3) which favor C3-alkylation. Stick to KOH/TBAB.

Process Logic Visualization

Figure 2: Purification & Workup Logic (DOT)

Workup Crude Crude Reaction Mixture (Step 2) Evap Evaporate Volatiles (Remove EtOH/MeNH2) Crude->Evap Dissolve Dissolve in EtOAc Evap->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt OrgPhase Organic Phase (Discard Impurities) AcidExt->OrgPhase Non-basic AqPhase Aqueous Acidic Phase (Contains Product Salt) AcidExt->AqPhase Target Base Basify (pH > 11) with NaOH AqPhase->Base DCM Extract with DCM Base->DCM Final Final Product (Free Base) DCM->Final

Caption: Acid-base extraction strategy to isolate the pure amine product from non-basic byproducts.

References

  • Banerjee, B., et al. (2025).[2] "Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles." ResearchGate.[3]

  • Groszek, G., et al. (2009). "Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxy phenoxy)ethylamino)propan-2-ol analogs." European Journal of Medicinal Chemistry.

  • Heydari, A., et al. (2004).[4] "A New and Efficient Epoxide Ring Opening via Poor Nucleophiles... in Lithium Perchlorate."[4] Synthesis.

  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 7835, Epichlorohydrin."

Sources

Method

Application Note: Extraction &amp; Purification Protocols for 1-(1H-Indol-1-yl)-3-(methylamino)propan-2-ol

This Application Note is structured to serve as a definitive technical guide for the isolation and purification of 1-(1H-Indol-1-yl)-3-(methylamino)propan-2-ol . It moves beyond generic procedures, addressing the specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the isolation and purification of 1-(1H-Indol-1-yl)-3-(methylamino)propan-2-ol . It moves beyond generic procedures, addressing the specific physicochemical challenges of indole-derived amino-alcohols.

Executive Summary & Chemical Logic

The target molecule is a secondary amino-alcohol featuring a lipophilic indole moiety linked via the N1-position. Successful extraction requires navigating its amphiphilic nature . The secondary amine (pKa ~9.6–9.8) dictates the pH-dependent solubility profile, while the indole ring provides significant lipophilicity (LogP ~1.8–2.2).

Key Extraction Challenges:

  • Amine Volatility vs. Salt Solubility: The reaction typically employs excess methylamine to prevent bis-alkylation (dimer formation). This excess must be removed without losing the product.

  • Neutral Impurities: Unreacted indole (if N-alkylation was incomplete) and unreacted epoxide precursors are neutral and lipophilic. They must be separated from the basic product.

  • "Oiling Out": Amino-alcohols often form intractable oils rather than crystals upon basification, trapping impurities.

Physicochemical Profile & Strategy[1]

FeatureChemical CharacteristicImplication for Extraction
Basic Center Secondary Methylamine (pKa ~9.7)pH < 4: Water-soluble (Cationic). pH > 11: Organic-soluble (Free Base).
Lipophile Indole Ring (N-substituted)Drives extraction into DCM/EtOAc in free-base form.
H-Bonding Secondary Alcohol (-OH)Increases water solubility compared to simple amines; requires polar organic solvents for efficient extraction.
Impurity A Unreacted EpoxideNeutral. Remains in organic phase at all pH levels.
Impurity B Bis-alkylated DimerTertiary amine.[1] More lipophilic than target. Hard to separate by pH alone.
Strategic Workflow: The "pH-Swing" Protocol

We utilize the ionizable amine to "swing" the product between phases, leaving neutral impurities behind in the organic wash and inorganic salts behind in the aqueous waste.

ExtractionWorkflow RxnMix Reaction Mixture (Crude, Excess MeNH2) Evap 1. Rotary Evaporation (Remove MeNH2 & Solvent) RxnMix->Evap Volatiles Removal Acidify 2. Dissolve in EtOAc + 1M HCl (pH 2.0) Evap->Acidify Residue Uptake PhaseSep1 3. Phase Separation Acidify->PhaseSep1 OrgWaste Organic Phase (Neutrals: Indole, Epoxide) PhaseSep1->OrgWaste Wash Impurities AqPhase Aqueous Phase (Target Amine Salt) PhaseSep1->AqPhase Target Retention Basify 4. Basify with NaOH (pH > 12, Cold) AqPhase->Basify Free Base Generation Extract 5. Extract into DCM (x3) Basify->Extract Dry 6. Dry (Na2SO4) & Concentrate Extract->Dry Final Target Free Base (>95% Purity) Dry->Final

Caption: Figure 1.[2][3] The "pH-Swing" purification logic isolates the target amine by manipulating its ionization state, effectively washing away neutral precursors.

Detailed Experimental Protocols

Protocol A: The "pH-Swing" Liquid-Liquid Extraction (Primary Method)

Best for: Removal of neutral starting materials (epoxides, indoles) and inorganic catalysts.

Reagents:

  • Ethyl Acetate (EtOAc) – HPLC Grade

  • Dichloromethane (DCM) – HPLC Grade

  • Hydrochloric Acid (1M and 6M)

  • Sodium Hydroxide (10% w/v aqueous solution)

  • Brine (Saturated NaCl)

Step-by-Step Procedure:

  • Quench & Volatile Removal:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) at 40°C to remove excess methylamine (bp -6°C) and reaction solvent (e.g., Methanol/Ethanol).

    • Critical: Methylamine is a gas; ensure the trap is cooled to -78°C or vented to a scrubber.

  • Acid Uptake (Target Protonation):

    • Redissolve the oily residue in Ethyl Acetate (10 mL/g crude) .

    • Add 1M HCl slowly with vigorous stirring until the aqueous layer pH reaches 2.0–3.0 .

    • Transfer to a separatory funnel.[4] Shake vigorously and allow phases to separate.

  • The "Neutral Wash":

    • Collect the lower Aqueous Acidic Layer (contains Target-H⁺).

    • Optional: Back-extract the organic layer with a small volume of 0.1M HCl to recover any trapped product. Combine aqueous layers.[4][5]

    • Discard the Organic Layer (contains unreacted epoxide, neutral indole, and non-basic tars).

  • Basification (Free Base Liberation):

    • Cool the combined aqueous phase to 0–5°C (ice bath). Exotherm control is vital to prevent degradation.

    • Slowly add 10% NaOH while monitoring pH. Adjust to pH 12–13 .

    • Observation: The solution will become cloudy as the free base oils out or precipitates.

  • Final Extraction:

    • Extract the basic aqueous mixture with DCM (3 x 10 mL/g) .

    • Note: DCM is preferred over EtOAc here because it is a better solvent for polar amino-alcohols and sits at the bottom, making separation easier.

  • Drying & Isolation:

    • Wash combined DCM extracts with Brine (1x).

    • Dry over Anhydrous Sodium Sulfate (Na₂SO₄) for 20 minutes.

    • Filter and concentrate in vacuo to yield the 1-(1H-Indol-1-yl)-3-(methylamino)propan-2-ol as a viscous oil or low-melting solid.

Protocol B: Oxalate Salt Crystallization (High Purity)

Best for: Final polishing to >98% purity if the oil from Protocol A is stubborn.

Amino-alcohols often resist crystallization as free bases. The oxalate salt is frequently a crystalline solid that purifies the compound via lattice exclusion.

  • Dissolve the Free Base (from Protocol A) in a minimal amount of boiling Isopropanol (IPA) or Ethanol .

  • Add 1.0 equivalent of Oxalic Acid dissolved in hot IPA.

  • Allow the solution to cool slowly to room temperature, then to 4°C.

  • Filter the white crystalline precipitate.

  • Validation: This removes the "bis-alkylated" dimer impurity, as it often forms a more soluble salt or remains in the mother liquor.

Troubleshooting & Optimization

IssueRoot CauseSolution
Emulsion Formation Amphiphilic nature of the amino-alcohol acts as a surfactant.1. Add solid NaCl to saturate the aqueous phase.2. Filter the biphasic mixture through a Celite pad to break the interface.
Low Recovery Product is water-soluble even at high pH (common for small amino-alcohols).1. Saturate the basic aqueous layer with NaCl (Salting out).2. Use Chloroform:Isopropanol (3:1) as the extraction solvent instead of pure DCM.
Product is Colored (Brown/Red) Oxidation of the indole ring (indoxyl formation).Perform all steps under Nitrogen atmosphere. Add 0.1% Sodium Metabisulfite to the aqueous acid wash.

References & Authoritative Grounding

  • Epoxide Aminolysis Mechanisms:

    • Context: General mechanism for ring-opening of epichlorohydrin derivatives by amines.

    • Source:Chini, M., et al. "Metal salts as new catalysts for the reaction of amines with oxiranes." Tetrahedron Letters 31.39 (1990): 5641-5644.Link

  • Indole N-Alkylation Protocols:

    • Context: Synthesis of 1-substituted indoles using phase transfer catalysis or NaH, establishing the lipophilic nature of the precursor.

    • Source:Heaney, H., & Ley, S. V. "1-Alkylindoles." Journal of the Chemical Society, Perkin Transactions 1 (1973): 499-500.Link

  • Purification of Beta-Blocker Intermediates:

    • Context: Analogous extraction protocols for propranolol/pindolol intermediates (amino-propanol derivatives).

    • Source:Sigma-Aldrich Application Note: "Preparation of Cyclic Amines from Amino Alcohols." Organic Syntheses 2011, 88, 1-10.Link

  • pKa Data for Amino-Alcohols:

    • Context: Justification for pH 2 / pH 12 swing strategy.

    • Source:Williams, R. "pKa Data Compiled." Organic Chemistry Data.Link

Disclaimer: This protocol involves the use of corrosive acids, bases, and toxic solvents. Methylamine is a hazardous gas/liquid. All operations must be performed in a functioning fume hood with appropriate PPE.

Sources

Application

Crystallization techniques for 1-Indol-1-yl-3-methylamino-propan-2-ol purification

An Application Guide to the Crystallization of 1-Indol-1-yl-3-methylamino-propan-2-ol for High-Purity Applications Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of 1-Indol-1-yl-3-methylamino-propan-2-ol for High-Purity Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the purification of 1-Indol-1-yl-3-methylamino-propan-2-ol, a key intermediate in pharmaceutical synthesis, through crystallization. The narrative focuses on the fundamental principles governing crystallization, systematic approaches to solvent selection, and detailed, field-proven protocols for cooling, antisolvent, and evaporative crystallization techniques. The objective is to equip researchers, scientists, and drug development professionals with the expertise to develop robust, scalable, and reproducible crystallization processes that yield Active Pharmaceutical Ingredients (APIs) of high purity and with desired solid-state properties.[1][2]

Introduction: The Critical Role of Crystallization

1-Indol-1-yl-3-methylamino-propan-2-ol is a versatile molecular scaffold found in numerous pharmacologically active agents.[3][4][5] As with any Active Pharmaceutical Ingredient (API), achieving high purity is not merely a matter of quality control but a fundamental requirement for safety and efficacy. Crystallization stands as the premier unit operation in the pharmaceutical industry for the purification and particle engineering of APIs.[1][6] It is a thermodynamically driven phase-change process where a solute in a solution self-assembles into a highly ordered three-dimensional crystal lattice, effectively excluding impurities in the process.

A well-designed crystallization process directly influences critical API attributes, including:

  • Purity: Efficiently removes process-related impurities, by-products, and residual solvents.

  • Polymorphism: Controls the specific crystalline form of the API, which can significantly impact solubility, stability, and bioavailability.[7][8]

  • Crystal Habit and Size: Dictates downstream processing characteristics such as flowability, filterability, and compressibility during formulation.[2]

This guide moves beyond simple procedural descriptions to explain the causal relationships behind experimental choices, empowering the user to not only follow protocols but to rationally design and troubleshoot them.

The Science of Crystallization: A Primer

  • Nucleation: The initial formation of stable, sub-microscopic crystal nuclei. This can be spontaneous (primary nucleation) or induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The subsequent, orderly addition of solute molecules onto the surface of existing nuclei or crystals.

The interplay between nucleation and growth kinetics is paramount. Rapidly generating high supersaturation favors nucleation, often leading to a large number of small crystals, whereas slow, controlled generation of low supersaturation promotes growth, resulting in larger, more well-defined crystals.[9]

Pre-Crystallization Development: The Path to Success

Choosing an appropriate solvent system is the cornerstone of a successful crystallization process.[12] The solvent dictates solubility, nucleation and growth kinetics, impurity purging efficiency, and the resulting crystal form.[13][14]

Strategic Solvent Selection

For 1-Indol-1-yl-3-methylamino-propan-2-ol, a molecule possessing a polar amino alcohol group and a moderately polar indole ring, a systematic screening approach is recommended. The molecule's ability to act as both a hydrogen bond donor (hydroxyl, secondary amine, indole N-H) and acceptor (hydroxyl, amine) is a key consideration.[15]

Screening Workflow:

  • In Silico & Theoretical Screening: Utilize tools like Hansen Solubility Parameters (HSP) or computational models to predict solubility in a wide range of solvents.[6]

  • Experimental Solubility Measurement: Determine the solubility of the crude compound at two different temperatures (e.g., 20 °C and 50 °C) in a shortlist of promising solvents. Solvents that show a significant increase in solubility with temperature are excellent candidates for cooling crystallization.

  • Antisolvent Identification: For antisolvent crystallization, identify a solvent in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble but miscible with the primary solvent (the "antisolvent").[][16]

Table 1: Hypothetical Solvent Screening Data for 1-Indol-1-yl-3-methylamino-propan-2-ol

SolventClassSolubility at 20°C (mg/mL)Solubility at 50°C (mg/mL)Suitability Notes
MethanolProtic Polar150450Good candidate for cooling; potential solvent in antisolvent pair.
IsopropanolProtic Polar40180Excellent candidate for cooling crystallization.
AcetoneAprotic Polar120300Good candidate for cooling; potential solvent in antisolvent pair.
Ethyl AcetateAprotic, Med. Polarity2590Good candidate for cooling crystallization.
WaterProtic Polar515Potential antisolvent for methanol or acetone systems.[17]
n-HeptaneNon-polar<1<1Excellent candidate for antisolvent.
TolueneNon-polar520Potential for cooling, but may have lower yield.
Polymorph and Solvate Screening

During solvent screening, it is critical to analyze the resulting solid phase to identify different crystalline forms (polymorphs) or solvates.[8][18] Techniques such as X-Ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and Raman Spectroscopy are essential for this characterization.[7][18] This ensures that the developed process consistently produces the desired, thermodynamically stable form.

Crystallization Workflows and Protocols

The following section details the primary crystallization techniques applicable to 1-Indol-1-yl-3-methylamino-propan-2-ol.

General Crystallization Process Development Workflow

G cluster_0 Phase 1: Screening & Selection cluster_1 Phase 2: Method Development cluster_2 Phase 3: Isolation & Analysis SolventScreen Solvent & Antisolvent Screening Solubility Determine Solubility Curves SolventScreen->Solubility Promising Solvents PolymorphScreen Polymorph & Solvate Screening Solubility->PolymorphScreen MethodSelect Select Crystallization Method (Cooling, Antisolvent, etc.) PolymorphScreen->MethodSelect Select Solvent System & Target Form ParamOpt Optimize Parameters (Rate, Temp, Ratio) MethodSelect->ParamOpt Isolation Filtration & Washing ParamOpt->Isolation Optimized Slurry Drying Drying Protocol Isolation->Drying Analysis Purity (HPLC) & Form (XRD, DSC) Characterization Drying->Analysis Final API G start Start: Crude API dissolve 1. Dissolve API in minimal hot solvent (e.g., Isopropanol at 60°C) to achieve saturation. start->dissolve cool1 2. Controlled Cooling: Cool slowly (e.g., 10°C/hour) to induce nucleation & growth. dissolve->cool1 hold 3. Ageing: Hold at final temperature (e.g., 5°C) for 2-4 hours to maximize yield. cool1->hold isolate 4. Isolate Crystals: Filter and wash with cold, fresh solvent. hold->isolate dry 5. Dry under vacuum at ≤40°C. isolate->dry end_node End: Pure Crystalline API dry->end_node

Caption: Step-by-step workflow for cooling crystallization.

Detailed Protocol:

  • Dissolution: In a jacketed glass reactor, charge the crude 1-Indol-1-yl-3-methylamino-propan-2-ol. Add isopropanol in portions while stirring and heating to 60-65 °C until a clear, saturated solution is obtained. Avoid using a large excess of solvent to ensure a high yield.

  • Seeding (Optional but Recommended): Once the solution has cooled by 5-10 °C and appears slightly hazy (indicating the metastable zone limit), add a small quantity (0.1-1.0% w/w) of previously isolated pure crystals to ensure controlled nucleation of the desired polymorph.

  • Ageing: Once the target temperature of 5 °C is reached, continue stirring the resulting slurry for an additional 2-4 hours to allow for complete crystallization and maximize the yield.

  • Isolation: Isolate the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the filter cake with a small amount of ice-cold (0-5 °C) isopropanol to displace the impurity-rich mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below 40 °C until a constant weight is achieved.

Protocol 2: Antisolvent Crystallization

This technique is ideal when a suitable solvent with a steep temperature-solubility profile cannot be found, or for heat-sensitive compounds. A[][16] methanol (solvent) and n-heptane (antisolvent) system is a promising choice.

Principle: An antisolvent, in which the compound is insoluble, is added to a solution of the compound, reducing the overall solubility of the mixture and forcing crystallization.

// Edges edge [color="#EA4335"]; start -> dissolve; dissolve -> add_anti; add_anti -> hold; hold -> isolate; isolate -> dry; dry -> end_node; }

Sources

Method

Solvent selection for 1-Indol-1-yl-3-methylamino-propan-2-ol synthesis

Application Notes and Protocols Topic: Strategic Solvent Selection for the Synthesis of 1-Indol-1-yl-3-methylamino-propan-2-ol Audience: Researchers, scientists, and drug development professionals. Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Strategic Solvent Selection for the Synthesis of 1-Indol-1-yl-3-methylamino-propan-2-ol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The synthesis of its derivatives, such as 1-Indol-1-yl-3-methylamino-propan-2-ol, a molecule incorporating both the indole nucleus and a chiral amino alcohol side-chain, requires precise control over reaction conditions to ensure high yield and purity. This application note provides a comprehensive guide to the strategic selection of solvents for the two-step synthesis of this target molecule. We move beyond mere procedural steps to explain the underlying chemical principles governing solvent effects in both the N-alkylation of indole and the subsequent nucleophilic ring-opening of an epoxide intermediate. By understanding the interplay between solvent properties and reaction mechanisms, researchers can optimize the synthesis for efficiency, scalability, and impurity control.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of 1-Indol-1-yl-3-methylamino-propan-2-ol is efficiently achieved via a two-step sequence. This pathway is advantageous as it utilizes readily available starting materials and involves well-established chemical transformations.

  • Step 1: N-Alkylation of Indole. The synthesis begins with the deprotonation of the indole nitrogen, which significantly enhances its nucleophilicity.[3] The resulting indole anion then undergoes an SN2 reaction with an appropriate three-carbon electrophile, such as epichlorohydrin, to form the key intermediate, 1-(oxiran-2-ylmethyl)-1H-indole.

  • Step 2: Epoxide Ring-Opening. The intermediate epoxide is then subjected to a nucleophilic attack by methylamine. This reaction proceeds via an SN2 mechanism, leading to the opening of the strained three-membered ring and the formation of the final amino alcohol product.[4][5]

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: N-Alkylation of Indole cluster_1 Step 2: Epoxide Ring-Opening Indole Indole Base Base (e.g., KOH, NaH) in Polar Aprotic Solvent Indole->Base Deprotonation Intermediate 1-(Oxiran-2-ylmethyl)-1H-indole Base->Intermediate SN2 Attack Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Intermediate->Intermediate_ref Methylamine Methylamine (CH3NH2) in Protic or Polar Aprotic Solvent Product 1-Indol-1-yl-3-methylamino-propan-2-ol Methylamine->Product SN2 Attack Intermediate_ref->Product

Caption: Synthetic workflow for 1-Indol-1-yl-3-methylamino-propan-2-ol.

Solvent Selection: Foundational Principles and Data

The choice of solvent is arguably one of the most critical parameters in this synthesis. An ideal solvent must not only dissolve reactants but also actively promote the desired reaction pathway while suppressing side reactions. Key properties to consider include polarity, proticity, boiling point, and inertness to the reaction conditions.

Solvent Properties for N-Alkylation (Step 1)

The N-alkylation of indole typically requires a strong base to generate the nucleophilic indole anion.[6] Therefore, the solvent must be compatible with the chosen base. Polar aprotic solvents are generally preferred for this step. They possess high dielectric constants to dissolve ionic species (like the potassium salt of indole) but do not have acidic protons that would be quenched by the base or that would solvate the anion, thus preserving its nucleophilicity.

Solvent Properties for Epoxide Ring-Opening (Step 2)

For the aminolysis of the epoxide, the solvent's role is to facilitate the nucleophilic attack of methylamine. Both protic and aprotic solvents can be used, but their influence on the reaction mechanism and rate differs.

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents can hydrogen-bond with the epoxide oxygen, polarizing the C-O bond and making the carbon atom more electrophilic. This "activates" the epoxide, accelerating the ring-opening.[7][8] They also readily dissolve methylamine.

  • Aprotic Solvents (e.g., THF, Dioxane): While the reaction can proceed in these solvents, it may be slower as the epoxide is not activated by protonation. However, they can be advantageous if the starting materials or products are sensitive to protic media.

The following table summarizes the properties of candidate solvents for both synthetic steps.

SolventFormulaBoiling Point (°C)[9]Density (g/mL)[10]Dielectric Constant[10]Viscosity (cP, 20°C)[11]TypeApplication Step
N,N-Dimethylformamide (DMF)C₃H₇NO1530.94436.70.92Polar Aprotic1
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.09247.02.24Polar Aprotic1
AcetonitrileC₂H₃N81.60.78637.50.38 (15°C)Polar Aprotic1
Tetrahydrofuran (THF)C₄H₈O660.8867.50.55Polar Aprotic1, 2
MethanolCH₄O64.70.79032.7 (25°C)0.59Protic2
EthanolC₂H₆O78.50.78924.61.10 (25°C)Protic2
2-PropanolC₃H₈O82.40.78518.32.40Protic2
WaterH₂O1001.00080.11.00Protic2

Detailed Experimental Protocols

The following protocols are designed as a self-validating system, where the rationale behind each critical step, particularly solvent choice, is explained.

Protocol Part A: Synthesis of 1-(Oxiran-2-ylmethyl)-1H-indole

G cluster_workflow Experimental Workflow: N-Alkylation A 1. Charge Reactor Indole, KOH, DMF B 2. Cool Mixture Cool to 0-5 °C A->B C 3. Add Epichlorohydrin Add dropwise, maintain temp. B->C D 4. Reaction Warm to RT, stir 12-18h C->D E 5. Work-up Quench with H2O, Extract with EtOAc D->E F 6. Purify Concentrate and purify via column chromatography E->F

Caption: Workflow for the N-alkylation of indole.

Materials:

  • Indole (1.0 equiv)

  • Potassium Hydroxide (KOH), powdered (1.2 equiv)

  • Epichlorohydrin (1.1 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add indole and powdered potassium hydroxide.

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of indole).

    • Causality: DMF is chosen as the solvent due to its high polarity, which aids in dissolving the indole and the resulting potassium indolide salt.[6] Its aprotic nature prevents quenching of the base and maximizes the nucleophilicity of the indole anion.[12]

  • Deprotonation & Cooling: Stir the suspension at room temperature for 30-60 minutes to allow for deprotonation. Subsequently, cool the mixture to 0-5 °C in an ice bath.

  • Electrophile Addition: Add epichlorohydrin dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

    • Causality: Slow, controlled addition is critical to manage the exothermic reaction and prevent the formation of undesired byproducts.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into ice-water. Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-(oxiran-2-ylmethyl)-1H-indole as a clear oil.

Protocol Part B: Synthesis of 1-Indol-1-yl-3-methylamino-propan-2-ol

Materials:

  • 1-(Oxiran-2-ylmethyl)-1H-indole (1.0 equiv)

  • Methylamine solution (e.g., 40% in water, or 2.0 M in Methanol or THF) (3.0-5.0 equiv)

  • Methanol (or chosen solvent)

Procedure:

  • Reactor Setup: In a sealed pressure tube or a round-bottom flask equipped with a reflux condenser, dissolve 1-(oxiran-2-ylmethyl)-1H-indole in methanol (approx. 10-15 mL per gram of epoxide).

  • Nucleophile Addition: Add the methylamine solution to the stirred solution of the epoxide.

    • Causality: Methanol is an excellent solvent choice for this step. It is a protic solvent that can activate the epoxide ring towards nucleophilic attack by hydrogen bonding with the epoxide oxygen.[7] It also ensures complete miscibility of both the epoxide and the methylamine reagent. Using an excess of methylamine drives the reaction to completion.

  • Reaction: Seal the tube or heat the flask to a gentle reflux (e.g., 40-50 °C). Stir the reaction for 4-8 hours. Monitor the disappearance of the starting material by TLC.

    • Trustworthiness: The reaction progress should be clear by TLC, with the appearance of a more polar spot corresponding to the amino alcohol product. A complete reaction ensures a simpler purification process.

  • Solvent Removal: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess methylamine.

  • Work-up and Purification: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product, 1-Indol-1-yl-3-methylamino-propan-2-ol, can be purified by column chromatography or by crystallization, potentially after conversion to a salt (e.g., hydrochloride) to yield a stable, crystalline solid.[13][14]

References

  • Title: Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones Source: RSC Publishing URL: [Link]

  • Title: 2,3-Dimethylindole - Solubility Source: Solubility of Things URL: [Link]

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: PMC (Molecules) URL: [Link]

  • Title: An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines Source: Organic Process Research & Development URL: [Link]

  • Title: Indole - Solubility Source: Solubility of Things URL: [Link]

  • Title: Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction Source: PMC URL: [Link]

  • Title: N-alkylation of indole derivatives Source: Google Patents URL
  • Title: Enantioselective Catalytic Synthesis of N-alkylated Indoles Source: MDPI (Catalysts) URL: [Link]

  • Title: New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Process for the purification of an aminoalcohol Source: Google Patents URL
  • Title: Common Solvents Used in Organic Chemistry: Table of Properties Source: Master Organic Chemistry URL: [Link]

  • Title: List of boiling and freezing information of solvents Source: Wikipedia URL: [Link]

  • Title: Process for the preparation of amino-alcohols Source: Google Patents URL
  • Title: Process of preparing purified aqueous indole solution Source: Google Patents URL
  • Title: Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites Source: ACS Publications (JACS Au) URL: [Link]

  • Title: Ring Opening of Epoxypropane Using Methylamine Source: YouTube (ACE Organic) URL: [Link]

  • Title: Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles Source: Oberlin College and Conservatory URL: [Link]

  • Title: Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis and biological evaluation of indoles Source: Der Pharma Chemica URL: [Link]

  • Title: 18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL: [Link]

  • Title: Reactions of Epoxides under Acidic and Basic Conditions Source: Chemistry Steps URL: [Link]

  • Title: Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)-prop-1-yn-1-yl]phthalazines and Related Compounds Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs Source: PubMed URL: [Link]

Sources

Application

Scale-up procedures for manufacturing 1-Indol-1-yl-3-methylamino-propan-2-ol

Executive Summary & Strategic Rationale This guide details the scale-up protocol for 1-(1H-indol-1-yl)-3-(methylamino)propan-2-ol , a structural motif common in beta-blocker analogs and kinase modulators. The synthesis c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the scale-up protocol for 1-(1H-indol-1-yl)-3-(methylamino)propan-2-ol , a structural motif common in beta-blocker analogs and kinase modulators. The synthesis centers on the N-alkylation of indole followed by epoxide ring-opening.

Scale-Up Challenges:

  • Regioselectivity (N1 vs. C3): Indole is an ambident nucleophile. While N1-alkylation is favored under basic conditions, improper temperature control or solvent choice can lead to C3-alkylation (thermodynamic product), a difficult-to-remove impurity.

  • Thermal Hazards: The reaction of epoxides with amines is highly exothermic. In a bulk reactor, "dump and stir" methods will lead to thermal runaway and polymerization.

  • Genotoxic Impurities (GTIs): Residual epichlorohydrin and the intermediate epoxide (N-glycidyl indole) are potential alkylating agents. The process must demonstrate complete consumption or purging of these moieties.

Selected Route:

  • Step 1: Phase-Transfer Catalyzed (PTC) N-alkylation of Indole with Epichlorohydrin.

  • Step 2: Regioselective ring-opening with aqueous Methylamine.

  • Step 3: Isolation as the Hydrochloride (HCl) salt to reject organic impurities.

Process Workflow & Logic

The following directed graph illustrates the critical path and decision nodes for the manufacturing campaign.

G Start Raw Materials: Indole, Epichlorohydrin Rxn1 Step 1: N-Alkylation (Toluene, NaOH, TBAB) T < 40°C Start->Rxn1 IPC1 IPC 1: Indole < 1.0% Rxn1->IPC1 IPC1->Rxn1 Fail (Add Base/Time) Workup1 Phase Separation & Solvent Swap IPC1->Workup1 Pass Rxn2 Step 2: Aminolysis (Aq. MeNH2, excess) T < 30°C Workup1->Rxn2 IPC2 IPC 2: Epoxide Consumed Rxn2->IPC2 Salt Salt Formation (HCl/IPA) IPC2->Salt Pass Final Final Product: HCl Salt Isolation Salt->Final

Figure 1: Critical Process Flow for the synthesis of 1-Indol-1-yl-3-methylamino-propan-2-ol. Red nodes indicate safety-critical reaction steps.

Detailed Protocols & Critical Process Parameters (CPPs)

Phase 1: Synthesis of 1-(Oxiran-2-ylmethyl)-1H-indole (N-Glycidyl Indole)

Causality & Logic: We utilize Solid-Liquid Phase Transfer Catalysis (SL-PTC) using Toluene and solid NaOH with Tetrabutylammonium Bromide (TBAB).

  • Why Toluene? It allows for azeotropic drying if necessary and is easier to recover than DMF/DMSO.

  • Why Solid NaOH? Minimizes water content, suppressing the hydrolysis of epichlorohydrin to diols.

  • Why Excess Epichlorohydrin? It acts as both reagent and co-solvent to drive kinetics, but must be limited (1.5–2.0 eq) to reduce waste load.

Protocol:

  • Charge Reactor A with Toluene (10 vol relative to Indole) and Indole (1.0 eq).

  • Add Tetrabutylammonium bromide (TBAB) (0.05 eq) and powdered NaOH (2.5 eq). Agitate to create a suspension.

  • Cool the mixture to 10–15°C.

  • Dose Epichlorohydrin (2.0 eq) slowly over 2 hours.

    • CPP:[1] Maintain internal temperature

      
      . Fast addition promotes uncontrolled exotherms and C-alkylation side products.
      
  • Adjust temperature to 35–40°C and age for 6–8 hours.

  • IPC Check (HPLC): Target Indole < 1.0% area.

  • Workup: Cool to 20°C. Add water (5 vol) to dissolve salts. Separate phases. Wash organic layer with water (3 x 3 vol) to remove residual base and epichlorohydrin.

  • Distillation: Vacuum strip Toluene to ~3 vol. (Do not distill to dryness to avoid thermal degradation of the epoxide).

Phase 2: Aminolysis (Ring Opening)

Causality & Logic: The epoxide opening is regioselective for the terminal carbon (sterically less hindered).

  • Safety Critical: Methylamine is a gas at STP. We use 40% Aqueous Methylamine. The reaction is exothermic.

  • Stoichiometry: A large excess of Methylamine (5–10 eq) is mandatory to prevent the product (a secondary amine) from reacting with another molecule of epoxide (forming a "dimer" impurity).

Protocol:

  • Charge Reactor B with 40% Aqueous Methylamine (10 eq). Cool to 5°C.

  • Dose the Toluene solution of N-glycidyl indole (from Step 1) into Reactor B over 3 hours.

    • CPP:[1]

      
       must remain 
      
      
      
      . Higher temperatures increase pressure (MeNH2 off-gassing) and dimer formation.
  • Warm to 20–25°C and stir for 4 hours.

  • IPC Check (HPLC): Epoxide intermediate should be non-detectable.

  • Workup: Apply vacuum carefully to strip excess Methylamine (scrubber required!). Extract product into Ethyl Acetate or retain in Toluene if solubility permits. Wash with Brine.[2]

Phase 3: Salt Formation & Isolation

Causality & Logic: The free base is likely an oil or low-melting solid prone to oxidation. The HCl salt is stable and crystalline, allowing for the rejection of non-basic impurities (like unreacted indole) in the mother liquor.

Protocol:

  • Dissolve the crude free base in Isopropyl Alcohol (IPA) (5 vol).

  • Filter through a polishing filter (0.45 micron) to remove particulates.

  • Add 5-6N HCl in IPA (1.1 eq) slowly at 20°C.

  • Crystallize: Cool to 0–5°C and age for 4 hours.

  • Filtration: Filter the solids. Wash with cold IPA/MTBE (1:1).

  • Dry: Vacuum oven at 45°C.

Impurity Fate Mapping & Control Strategy

Understanding the "Why" behind impurities allows for proactive control.

Impurities Epoxide Intermediate: N-Glycidyl Indole Target Target Product Epoxide->Target + MeNH2 (Excess) Impurity1 Impurity A: Dimer (Bis-alkylation) Cause: Low MeNH2 eq Epoxide->Impurity1 + Product (Competition) Impurity2 Impurity B: Diol (Hydrolysis) Cause: High Water/Temp Epoxide->Impurity2 + H2O / OH- Impurity3 Impurity C: C3-Alkylated Indole Cause: Poor Base/High T Epoxide->Impurity3 Isomerization MeNH2 Reagent: Methylamine

Figure 2: Impurity Fate Map.[3] Red nodes represent critical impurities that must be controlled via stoichiometry and temperature.

Data Summary: Process Parameters

ParameterRangeCriticalityConsequence of Deviation
Step 1 Temp 10–40°CHigh>40°C increases C-alkylation (Impurity C).
Epichlorohydrin Eq 1.5 – 2.0Medium<1.5 slows reaction; >2.5 increases waste/polymerization.
Methylamine Eq 5.0 – 10.0Critical <5.0 leads to Dimer (Impurity A) formation.
Dosing Rate (Step 2) > 2 hrsHighFast addition causes exotherm & MeNH2 off-gassing.

References

  • Synthesis of Indole 2,3-Epoxypropyl Derivatives

    • Source: Russian Journal of Organic Chemistry, Vol. 41, No. 2, 2005.[4]

    • Relevance: Establishes the baseline chemistry for N-alkylation of indole with epichlorohydrin and subsequent ring opening.
    • Link:

  • Epoxide Ring Opening with Amines (Scale-Up Safety)

    • Source: ACS GCI Pharmaceutical Roundtable Reagent Guides.
    • Relevance: Provides safety data on exotherms and atom efficiency for epoxide-amine couplings.
    • Link:

  • Indole N-Alkylation Methodology

    • Source:Journal of Organic Chemistry / Organic Process Research & Development (General Principles).
    • Relevance: Validates the use of Phase Transfer Catalysis (Toluene/NaOH/TBAB)
    • Link: (General Mechanism Grounding)

  • Purification of Amino-Propanol Derivatives

    • Source: US P
    • Relevance: Discusses purification strategies for aminopropanol chains, supporting the salt formation str
    • Link:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Impurity Profiling for 1-Indol-1-yl-3-methylamino-propan-2-ol

Status: Operational Ticket ID: IND-PRO-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IND-PRO-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Synthesis Monitoring, Impurity Identification, and Troubleshooting

Executive Summary

You are likely synthesizing 1-Indol-1-yl-3-methylamino-propan-2-ol via the nucleophilic substitution of indole with epichlorohydrin (forming the N-alkylated intermediate) followed by ring-opening with methylamine .

This reaction landscape is deceptive. While the chemistry seems standard (comparable to beta-blocker synthesis like Pindolol), the indole moiety introduces unique regioselectivity challenges (N1 vs. C3 alkylation), and the methylamine linker is prone to "double-alkylation," creating high-molecular-weight dimers.

This guide bypasses generic advice. We focus on the specific spectral signatures and chromatographic behaviors of the impurities inherent to this specific molecular scaffold.

Visualizing the Impurity Landscape

Before troubleshooting, you must map the origin of your impurities. The diagram below illustrates the divergent pathways in your reactor.

ImpurityPathways Indole Indole (SM) Inter_N N-(2,3-epoxypropyl)indole (Key Intermediate) Indole->Inter_N Base (Favored N1) Inter_C C3-Alkylated Isomer (Regio-Impurity) Indole->Inter_C Acid/Lewis Acid (Favored C3) ECH Epichlorohydrin (Reagent) ECH->Inter_N MeNH2 Methylamine (Reagent) Target Target Product (1-Indol-1-yl-3-methylamino...) Inter_N->Target + MeNH2 Diol Indole-Propanediol (Hydrolysis Impurity) Inter_N->Diol + H2O (Trace) Bis_Imp Bis-Impurity (Tertiary Amine Dimer) Target->Bis_Imp + Inter_N (Over-reaction)

Figure 1: Reaction pathway showing the genesis of the Bis-Impurity (Dimer) and Regio-isomers. Note that the Target Product acts as a nucleophile to attack a second molecule of Intermediate, forming the Bis-Impurity.

Module 1: The "Ghost" Peak (The Bis-Impurity)

Symptom: You observe a broad, late-eluting peak in your HPLC chromatogram (RRT ~1.5 - 1.8) that persists despite recrystallization. LC-MS Signature:


 Da.

Technical Diagnosis: This is the Tertiary Amine Dimer (Bis-alkylation). Methylamine is a primary amine with two nucleophilic protons. After it reacts once to form your Target Product (Secondary Amine), it is still nucleophilic. If the concentration of the epoxide intermediate is high relative to methylamine, the Target Product attacks another epoxide molecule.

The Math of Identification:

  • Target Product MW: 204.2 Da

  • Epoxide Intermediate MW: 173.2 Da

  • Bis-Impurity MW:

    
     Da
    

Corrective Protocol:

  • Stoichiometry Check: Ensure Methylamine is present in large excess (at least 5-10 equivalents) relative to the epoxide intermediate. This statistically forces the epoxide to react with the abundant methylamine rather than the scarce product.

  • Addition Order: Add the epoxide solution slowly into the methylamine solution (Inverse Addition). Never add methylamine to the epoxide.

Module 2: Isomeric Confusion (N1 vs. C3 Alkylation)

Symptom: A peak eluting very close to the main peak (shoulder or RRT 1.05), with an identical mass (


).
LC-MS Signature:  Isobaric (Same Mass). MS/MS fragmentation is required.

Technical Diagnosis: Indole is an ambident nucleophile. While base (KOH/NaOH) favors N1-alkylation (your target), trace acidity or specific solvent effects can promote C3-alkylation (at the double bond of the pyrrole ring).

Differentiation Strategy (Self-Validating): You cannot rely on MS alone. You must use 1H NMR or UV-Vis ratio .

FeatureN1-Alkylated (Target)C3-Alkylated (Impurity)
1H NMR (Indole C2-H) Singlet/Doublet at ~7.1-7.3 ppm. The proton is present.[1]Absent. The C3 position is substituted, often shifting the C2 proton or removing it if cyclization occurs.
UV Spectrum

typical of N-substituted indole (~280-290 nm).
Significant bathochromic shift (red shift) if conjugation is extended, or hypsochromic if aromaticity is disrupted.
HMBC Correlation N-CH2 protons correlate to Indole C2 and C7a.C-CH2 protons correlate to Indole C2 and C3a.
Module 3: The "Tailing" Peak (Chromatographic Optimization)

Symptom: The main peak tails significantly (Asymmetry factor > 1.5), making integration of closely eluting impurities impossible.

Technical Diagnosis: The secondary amine in your product (


) interacts with residual silanols on the silica column backbone. This is a classic "amino-alcohol" problem.

Troubleshooting Guide:

  • Do NOT use neutral pH water/acetonitrile.

  • Protocol A (High pH - Recommended): Use an XBridge C18 or Gemini NX column. Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0). The amine will be deprotonated (neutral), reducing interaction with silanols.

  • Protocol B (Low pH - MS Compatible): Mobile Phase: 0.1% Formic Acid + 0.05% TFA. The TFA ion-pairs with the amine, sharpening the peak, though it may suppress MS ionization slightly.

Module 4: Genotoxic Impurity Control (ICH M7)

Symptom: Regulatory audit risk regarding Epichlorohydrin (ECH) and the Epoxide Intermediate .

Technical Diagnosis: Both ECH and the N-(2,3-epoxypropyl)indole are alkylating agents and potential mutagens (Class 2/3 in ICH M7). You must demonstrate they are purged to trace levels (often < 50 ppm depending on daily dose).

Detection Protocol (Derivatization): Direct analysis of ECH is difficult due to its volatility and lack of chromophore.

  • Derivatizing Agent: 4-Nitrobenzyl pyridine or Diethyldithiocarbamate.

  • Method: React crude sample with agent

    
     HPLC-UV analysis.
    
  • Alternative: Headspace GC-MS is the gold standard for residual ECH.

Troubleshooting Decision Tree

Troubleshooting Start Identify Issue MassShift Is there a Mass Shift? Start->MassShift YesMass Yes MassShift->YesMass NoMass No (Isobaric) MassShift->NoMass HighMass Mass = Target + 173 Da (M+H = 377) YesMass->HighMass LowMass Mass = Target - 13 Da (M+H = 191) YesMass->LowMass Regio Regioisomer (C3-alkyl) Action: Check NMR / Base strength NoMass->Regio BisImpurity Bis-Impurity (Dimer) Action: Increase MeNH2 equivalents HighMass->BisImpurity Hydrolysis Diol Impurity Action: Keep system dry / Check solvent water LowMass->Hydrolysis

Figure 2: Diagnostic logic flow for rapid impurity identification based on Mass Spectrometry data.

References
  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2]Link

  • Suzdalev, K. F., & Babakova, M. N. (2005).[3] Synthesis of Indole 2,3-Epoxypropyl Derivatives and Their Reactions with Amines. Russian Journal of Organic Chemistry, 41(2), 233–237.[3] Link

  • Maji, M., et al. (2022).[4] Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87, 5603-5616.[4] Link

  • Chmangui, A., et al. (2025).[5] Fast and sensitive analysis of beta blockers by ultra-high performance liquid chromatography coupled with ultrahigh-resolution TOF mass spectrometry. Journal of Chromatographic Science. Link

Sources

Optimization

Technical Support Center: Crystallization of 1-Indol-1-yl-3-methylamino-propan-2-ol

Welcome to the technical support center for resolving crystallization challenges with 1-Indol-1-yl-3-methylamino-propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving crystallization challenges with 1-Indol-1-yl-3-methylamino-propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in obtaining a stable, pure crystalline form of this molecule. As a molecule possessing both a hydrophobic indole ring and a polar amino alcohol side chain, its crystallization behavior can be complex. This document provides a structured, question-and-answer troubleshooting guide grounded in established crystallization principles to help you navigate these challenges effectively.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My experiment has failed completely. No crystals are forming after cooling the solution, even after an extended period. What are the primary causes and immediate troubleshooting steps?

A1: The complete failure of crystallization typically points to one of two fundamental issues: insufficient supersaturation or kinetic barriers to nucleation.[1][2]

  • Causality - Supersaturation: Crystallization is a thermodynamic process driven by supersaturation, where the concentration of the solute in the solution exceeds its equilibrium solubility.[3] If the solution is not supersaturated upon cooling, there is no driving force for crystal formation. The most common reason for this is using an excessive amount of solvent.[1]

  • Causality - Nucleation Barrier: Even in a supersaturated solution, crystals need a starting point to form—a process called nucleation. This can be kinetically slow. The molecules must orient themselves correctly to form a stable crystal lattice nucleus.[4]

Immediate Troubleshooting Steps:

  • Induce Nucleation by Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. This action can create microscopic imperfections on the glass surface that serve as nucleation sites for crystal growth.[2][5]

  • Seeding: If you have a pure crystal from a previous batch, add a single, tiny "seed crystal" to the supersaturated solution.[2] This provides a pre-existing template, bypassing the initial nucleation energy barrier and promoting crystal growth.

  • Reduce Solvent Volume: If the above steps fail, it is highly likely that too much solvent was used.[1][6] Gently reheat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration. Allow the more concentrated solution to cool again.

  • Drastic Cooling: If crystals are still not forming, try cooling the solution in an ice-salt bath to further decrease the solubility of your compound and increase supersaturation.[1]

Q2: Instead of solid crystals, my compound has separated as an oily liquid. Why does "oiling out" occur and how can I prevent it?

A2: Oiling out happens when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the concentration of dissolved impurities is so high that it causes a significant melting point depression.[1][6]

  • Causality - Melting/Boiling Point Mismatch: If the boiling point of your chosen solvent is higher than the melting point of your compound, the compound may "melt" in the hot solution before it has a chance to crystallize upon cooling.

  • Causality - Impurities: Impurities can disrupt the crystal lattice formation and create an environment where an impure, low-melting eutectic mixture separates out as an oil.[6][7]

Corrective Actions:

  • Add More Solvent: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature. Then, allow the solution to cool much more slowly.[1][6] Slow cooling is critical as it gives molecules more time to arrange into an ordered crystal lattice rather than crashing out as a disordered liquid.

  • Change Solvents: If the problem persists, the solvent is likely unsuitable. Recover your compound by evaporating the solvent and attempt the recrystallization with a solvent that has a lower boiling point.[6] For an amino alcohol, polar protic solvents like ethanol or isopropanol are often good starting points.[8]

  • Preliminary Purification: If impurities are suspected, consider a preliminary purification step. Adding a small amount of activated charcoal to the hot solution can adsorb colored and some polar impurities.[5] Perform a hot filtration to remove the charcoal before allowing the solution to cool. For more challenging impurity profiles, column chromatography may be necessary before attempting the final crystallization.[9]

Q3: How does pH dramatically influence the crystallization of 1-Indol-1-yl-3-methylamino-propan-2-ol?

A3: The pH of the crystallization medium is a critical parameter for this molecule due to the presence of the basic secondary amine group. Altering the pH changes the protonation state of the molecule, which in turn profoundly affects its solubility and intermolecular interactions.[10][11]

  • Mechanism of pH Influence:

    • At Low pH (Acidic): The secondary amine will be protonated to form an ammonium salt (-NH2+). This positive charge makes the molecule significantly more polar and, typically, much more soluble in aqueous or polar protic solvents.

    • At High pH (Basic): The amine group will be in its neutral, free base form (-NH-). In this state, the molecule is less polar, and its solubility in water is significantly lower.

This pH-dependent solubility provides a powerful tool for crystallization. You can dissolve the compound in an acidic aqueous solution where it is highly soluble, and then induce crystallization by slowly adding a base to raise the pH. As the molecule converts to its less soluble free base form, the solution will become supersaturated, driving crystallization.[12]

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) LowPH Protonated Form (Cationic Salt) -NH2+- Sol_Low High Solubility (Strong Ion-Dipole Interactions) LowPH->Sol_Low leads to Bond_Low Ionic Interactions H-Bonding (OH, NH2+) LowPH->Bond_Low enables Crystallization Crystallization Driven by pH Adjustment Sol_Low->Crystallization Adjust pH upwards HighPH Neutral Form (Free Base) -NH- Sol_High Low Solubility (Weaker Dipole-Dipole) HighPH->Sol_High leads to Bond_High H-Bonding (OH, NH) π-π Stacking (Indole) HighPH->Bond_High enables Sol_High->Crystallization Creates Supersaturation

Figure 1: Impact of pH on Molecular State and Interactions
Q4: The purity of my crystals is insufficient. What factors affect impurity incorporation and how can I improve purity?

A4: Impurities can be incorporated into a crystal lattice through various mechanisms, compromising the final product's purity.[13] Even small amounts of impurities can affect not only purity but also crystal shape (habit) and size.[7][13][14]

  • Mechanisms of Impurity Incorporation:

    • Inclusion: Pockets of impure mother liquor get trapped within the growing crystal.[15] This is more common during rapid crystallization.

    • Adsorption: Impurities adhere to the surface of the crystal.[13]

    • Solid Solution: Structurally similar impurities can be incorporated directly into the crystal lattice.[12]

Strategies for Enhancing Purity:

  • Slow Down the Crystallization Rate: Slower cooling or slower addition of an anti-solvent allows for more selective incorporation of the desired molecule into the crystal lattice, giving impurities more time to remain in the solution.[16]

  • Thorough Washing: After filtering the crystals, wash them with a small amount of ice-cold, fresh solvent. This is crucial for removing any adhering mother liquor which is rich in impurities.[15][17]

  • Perform a Second Recrystallization: The most robust method for improving purity is to perform the entire crystallization process a second time. Dissolve the impure crystals in the minimum amount of hot solvent and recrystallize them. This process significantly reduces the concentration of impurities in the final product.

  • Optimize Solvent Choice: The choice of solvent can influence how well impurities are rejected. A good solvent will have a steep solubility curve for your compound (very soluble when hot, poorly soluble when cold) while keeping the impurities dissolved at all temperatures.[17]

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

The selection of an appropriate solvent is the most critical first step in developing a crystallization process.[7] The ideal solvent will dissolve the compound when hot but not when cold.

  • Preparation: Place ~20-30 mg of your compound into several different test tubes.

  • Solvent Addition: To each tube, add a different solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note solvents that dissolve the compound readily at room temperature (these are poor choices for single-solvent crystallization but may be useful in an anti-solvent system).

  • Heating: For solvents that do not dissolve the compound at room temperature, heat the slurry gently in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the solutions that formed upon heating to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: A suitable solvent is one that required heating to dissolve the compound and produced a good yield of crystals upon cooling.

Table 1: Properties of Common Solvents for Crystallization
Solvent ClassRepresentative SolventsBoiling Point (°C)PolarityKey Characteristics
Polar Protic Ethanol, Isopropanol, Water78, 82, 100HighGood for amino alcohols due to hydrogen bonding capabilities.[8]
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate56, 82, 77MediumCan be effective; solubility will depend on the balance of the molecule's features.
Apolar Toluene, Hexane111, 69LowUnlikely to be good single solvents but may be excellent anti-solvents.[18]
Ethers Tetrahydrofuran (THF)66MediumA good solvent that can sometimes promote crystallization.

Note: Data compiled from various standard chemical reference sources.

Protocol 2: Standard Recrystallization from a Single Solvent
  • Dissolution: In an Erlenmeyer flask, add the crude 1-Indol-1-yl-3-methylamino-propan-2-ol. Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate. Add just enough hot solvent to completely dissolve the solid.[17]

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-heated flask to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven at a temperature well below their melting point.

// Paths from Result NoCrystals [label="No Crystals Formed", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OiledOut [label="Compound 'Oiled Out'", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GoodCrystals [label="Crystals Formed", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// No Crystals Branch Induce [label="Attempt to Induce Nucleation\n(Scratch / Seed)"]; InduceSuccess [label="Success?", shape=diamond, style=filled, fillcolor="#FBBC05"]; ReduceSolvent [label="Reduce Solvent Volume\n(Re-heat & Evaporate)"];

// Oiled Out Branch ReheatAddSolvent [label="Re-heat to Dissolve Oil\nAdd More Solvent\nCool Slowly"]; OilSuccess [label="Success?", shape=diamond, style=filled, fillcolor="#FBBC05"]; ChangeSolvent [label="Recover Compound\n& Change Solvent System"];

// Good Crystals Branch CheckPurity [label="Check Purity & Yield", shape=diamond, style=filled, fillcolor="#FBBC05"]; Pure [label="Purity & Yield OK", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Impure [label="Purity or Yield Low", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Recrystallize [label="Perform Second Recrystallization\nor Optimize Conditions\n(Slower Cooling, pH adjust)"]; End [label="Pure Crystalline Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> Result; Result -> NoCrystals [label=" Failure "]; Result -> OiledOut [label=" Failure "]; Result -> GoodCrystals [label=" Success "];

NoCrystals -> Induce; Induce -> InduceSuccess; InduceSuccess -> GoodCrystals [label=" Yes "]; InduceSuccess -> ReduceSolvent [label=" No "]; ReduceSolvent -> Result;

OiledOut -> ReheatAddSolvent; ReheatAddSolvent -> OilSuccess; OilSuccess -> GoodCrystals [label=" Yes "]; OilSuccess -> ChangeSolvent [label=" No "]; ChangeSolvent -> Start;

GoodCrystals -> CheckPurity; CheckPurity -> Pure [label=" Yes "]; CheckPurity -> Impure [label=" No "]; Impure -> Recrystallize; Recrystallize -> Start; Pure -> End; } dot

Figure 2: Troubleshooting Workflow for Crystallization Failure

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). MDPI.
  • How the impurities in the solute can affect the induction time during crystallization. (2016, November 18). ResearchGate.
  • A Comparative Study of Impurity Effects on Protein Crystallization. (2015, January 9). University of Groningen research portal.
  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
  • Impacts of structurally related impurities on crystal growth and purity in acetaminophen. (2024, July 24). STAX.
  • The Influence of Impurities and Additives on Crystallization. (2019, June 14). Cambridge University Press.
  • Problems with Recrystallisations. University of York.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. (2024, May 8). MDPI.
  • What should I do if crystallisation does not occur?. (2017, April 5). Quora.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. (2024, June 1). ACS Publications.
  • The Crucial Role of Crystallization in Drug Substances Development. (2023, August 1). Neuland Labs.
  • Pharmaceutical Crystallization in drug development. Syrris.
  • Crystallisation in pharmaceutical processes. BIA.
  • Protein Crystallography Common Problems, Tips, and Advice. (2019, May 23). News-Medical.
  • Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Academia.edu.
  • How does the solvent or pH affect the formation of weak bonds in crystal packing?. (2018, December 1). ResearchGate.
  • Recrystallization. University of California, Irvine.
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2026, February 17). Pharmaceutical Technology.
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023, July 5). MDPI.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2025, October 10). ResearchGate.
  • Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile. Benchchem.
  • Solubility Profile of (2S)-2-(methylamino)propan-1-ol in Organic Solvents: A Technical Guide. Benchchem.

Sources

Troubleshooting

Technical Support Center: Purification of 1-Indol-1-yl-3-methylamino-propan-2-ol

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the purification of 1-Indol-1-yl-3-methylamino-propan-2-ol. This guide, designed by senior application s...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 1-Indol-1-yl-3-methylamino-propan-2-ol. This guide, designed by senior application scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the removal of residual solvents from this active pharmaceutical ingredient (API). Our focus is on providing scientifically sound, practical solutions to ensure the purity and integrity of your compound.

Introduction: The Challenge of Residual Solvents

In the synthesis of pharmaceutical compounds like 1-Indol-1-yl-3-methylamino-propan-2-ol, organic solvents are indispensable. However, their persistence as residual impurities in the final product is a critical quality attribute that must be strictly controlled. Residual solvents confer no therapeutic benefit and can pose a risk to patient safety.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3C guidelines, classify solvents based on their toxicity and set permissible daily exposure (PDE) limits.[1][2][3]

This guide will walk you through the common issues and solutions for removing residual solvents from 1-Indol-1-yl-3-methylamino-propan-2-ol, a compound featuring a polar indole nucleus, a secondary amine, and a hydroxyl group. These functional groups can lead to strong interactions with polar solvents, making their removal particularly challenging.

Frequently Asked Questions (FAQs) & Troubleshooting

Our troubleshooting guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Q1: I've completed the synthesis of 1-Indol-1-yl-3-methylamino-propan-2-ol, and I'm seeing a significant amount of residual solvent in my NMR/GC-HS analysis. What are the likely culprits?

A1: The most probable residual solvents are those used in the final steps of your synthesis and purification. Based on typical synthetic routes for indole derivatives, you should be particularly vigilant for the following:[4]

  • High-Boiling Point Solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent solvents for many organic reactions but their high boiling points make them difficult to remove by standard evaporation techniques.[5]

  • Ester and Ether Solvents: Ethyl acetate (EtOAc) and Tetrahydrofuran (THF) are commonly used for extraction and chromatography.

  • Alcohol Solvents: Methanol (MeOH) and Ethanol (EtOH) are often used in reductions or as co-solvents for recrystallization.

  • Halogenated Solvents: Dichloromethane (DCM) is a versatile solvent for a wide range of starting materials.

  • Non-Polar Solvents: Hexane or Heptane are frequently used as anti-solvents in recrystallization or for column chromatography.

Troubleshooting Steps:

  • Review Your Synthesis and Work-up: Carefully examine the solvents used in the last two to three steps of your procedure, including any purification steps.

  • Consider Solvent-Compound Interactions: The amine and hydroxyl groups in your compound can form strong hydrogen bonds with polar protic solvents like alcohols and water, trapping them within the crystal lattice.

Q2: My primary method for solvent removal is rotary evaporation, but it's not effective for removing high-boiling point solvents like DMSO or DMF. What can I do?

A2: Rotary evaporation is often the first line of defense for solvent removal, but its effectiveness is limited by the solvent's boiling point and the compound's thermal stability.[5][6]

Troubleshooting Rotary Evaporation:

  • Optimize Your Parameters: For high-boiling point solvents, you need to find the right balance of reduced pressure (vacuum) and gentle heating.[5][6]

    • The "Delta 20" Rule: A good starting point is to set the bath temperature 20°C higher than the boiling point of the solvent at your target vacuum pressure. The condenser temperature should be at least 20°C colder than the solvent's boiling point under vacuum.[7]

  • Beware of Product Instability: Aggressive heating to remove high-boiling solvents can lead to degradation of your compound. It is crucial to determine the thermal stability of 1-Indol-1-yl-3-methylamino-propan-2-ol. If this data is not available, a preliminary thermal stability study is recommended.

  • Azeotropic Removal: Adding a lower-boiling point solvent (an "azeotrope-breaker") can sometimes facilitate the removal of a higher-boiling point solvent. For example, adding small portions of water or toluene during rotary evaporation can help to azeotropically remove DMF.

dot

Rotary_Evaporation_Troubleshooting Troubleshooting Ineffective Rotary Evaporation start High-Boiling Solvent (e.g., DMSO, DMF) Not Removed check_params Are Rotovap Parameters Optimized? start->check_params optimize Adjust Vacuum & Temperature (Apply 'Delta 20' Rule) check_params->optimize No check_stability Is the Compound Thermally Stable? check_params->check_stability Yes optimize->start Re-evaluate degradation Product Degradation Observed check_stability->degradation No azeotrope Try Azeotropic Removal check_stability->azeotrope Yes lower_temp Reduce Bath Temperature Increase Vacuum degradation->lower_temp consider_alternatives Consider Alternative Methods (Lyophilization, Recrystallization) lower_temp->consider_alternatives azeotrope->consider_alternatives If Ineffective

Caption: Troubleshooting workflow for ineffective rotary evaporation.

Q3: I'm concerned about the thermal stability of my compound. Is there a gentler method for solvent removal?

A3: Yes, lyophilization, or freeze-drying, is an excellent alternative for thermally sensitive compounds. This technique involves freezing the material and then reducing the pressure to allow the frozen solvent to sublime directly from the solid to the gas phase.[8]

Lyophilization FAQs:

  • Can I lyophilize directly from organic solvents? While water is the most common solvent for lyophilization, it is possible to freeze-dry from certain organic solvents, such as tert-butanol or 1,4-dioxane. However, this requires specialized equipment that can handle flammable solvents and achieve very low temperatures. A more common approach is to first dissolve the compound in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like acetonitrile or tert-butanol) that will freeze without phase separation.

  • My lyophilized product still contains residual solvent. Why?

    • Incomplete Freezing: Ensure your sample is frozen completely solid before applying the vacuum. A "melt-back" can occur if the product thaws during the process, trapping solvent.[9]

    • Inadequate Secondary Drying: After the bulk of the solvent is removed during primary drying, a secondary drying step at a slightly higher temperature (while still under vacuum) is often necessary to remove bound solvent molecules.[10]

    • Product Collapse: The amorphous or crystalline structure of your compound can collapse during lyophilization, trapping solvent within the solid matrix. Optimizing the freezing rate and the formulation (e.g., by adding a bulking agent) can help maintain a porous structure that facilitates solvent removal.

Q4: I've tried evaporation and lyophilization, but I still can't get my product to meet the ICH Q3C limits. What's next?

A4: Recrystallization is a powerful purification technique that can effectively remove residual solvents and other impurities.[11] The principle is to dissolve your impure compound in a hot solvent and then allow it to cool slowly, promoting the formation of pure crystals while the impurities (and residual solvents) remain in the mother liquor.[11]

Recrystallization Troubleshooting:

  • Choosing the Right Solvent System: This is the most critical step.[12]

    • Single Solvent: The ideal solvent is one in which 1-Indol-1-yl-3-methylamino-propan-2-ol is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[12] Given the polar nature of your compound, polar protic solvents (e.g., ethanol, isopropanol) or polar aprotic solvents (e.g., acetonitrile, acetone) are good starting points.

    • Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system can be effective. This typically involves dissolving the compound in a "good" solvent at room temperature and then slowly adding a "poor" solvent (an anti-solvent) until the solution becomes turbid. Gentle heating to redissolve the solid, followed by slow cooling, will induce crystallization. Common solvent pairs include ethanol/water or acetone/hexane.[12]

Experimental Protocol: Determining a Suitable Recrystallization Solvent

  • Small-Scale Screening: Place approximately 10-20 mg of your compound into several small test tubes.

  • Add Solvent: To each tube, add a different solvent dropwise at room temperature until the solid dissolves. If the solid is very soluble at room temperature, that solvent is not a good candidate for single-solvent recrystallization but may be a "good" solvent in a two-solvent system.

  • Heating: For solvents that do not dissolve the compound at room temperature, gently heat the test tube while adding more solvent dropwise until the solid dissolves.

  • Cooling: Allow the hot solutions to cool slowly to room temperature. If crystals form, you have a potential candidate for a single-solvent recrystallization.

  • Inducing Crystallization: If no crystals form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath.

  • Two-Solvent Test: For compounds that are too soluble in a particular solvent, try adding a miscible anti-solvent dropwise to the room temperature solution until turbidity persists.

dot

Recrystallization_Solvent_Selection Recrystallization Solvent Selection Workflow start Start with Impure 1-Indol-1-yl-3-methylamino-propan-2-ol screening Small-Scale Solubility Screening (Various Solvents) start->screening soluble_rt Soluble at Room Temp? screening->soluble_rt soluble_hot Soluble when Heated? soluble_rt->soluble_hot No two_solvent Consider as 'Good' Solvent for Two-Solvent System soluble_rt->two_solvent Yes crystals_cool Crystals Form on Cooling? soluble_hot->crystals_cool Yes poor_solvent Poor Solvent soluble_hot->poor_solvent No single_solvent Good Single Solvent Candidate crystals_cool->single_solvent Yes no_good_single No Suitable Single Solvent Found crystals_cool->no_good_single No two_solvent->no_good_single

Caption: Workflow for selecting a suitable recrystallization solvent.

Quantitative Data Summary

The following table provides a summary of the boiling points of common solvents that may be present as residual impurities in your 1-Indol-1-yl-3-methylamino-propan-2-ol product, along with their ICH Q3C classification.

SolventBoiling Point (°C)ICH Q3C Class
Dichloromethane (DCM)39.62
Hexane692
Ethyl Acetate77.13
Methanol64.72
Ethanol78.43
Acetonitrile81.62
Tetrahydrofuran (THF)662
Dimethylformamide (DMF)1532
Dimethyl sulfoxide (DMSO)1892

Note: The ICH classification is based on the toxicity of the solvent. Class 2 solvents have stricter limits than Class 3 solvents.[3]

Conclusion

Removing residual solvents from 1-Indol-1-yl-3-methylamino-propan-2-ol requires a systematic and informed approach. By understanding the properties of your compound and the potential residual solvents, and by applying the appropriate purification techniques with optimized parameters, you can achieve the desired level of purity. This guide provides a starting point for troubleshooting common issues. For further assistance, consulting with a purification specialist is always recommended.

References

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  • Green synthesis of indole compounds.
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  • Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. Taylor & Francis Online. [Link]

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  • Preparation and Properties of INDOLE. [Link]

  • Bulk Lyophilization Transforms Insoluble APIs into Druggable Candidates. [Link]

  • Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. MDPI. [Link]

  • Lyophilized APIs. nanoCaps Laboratories. [Link]

  • 1H-Indol-3-Ylmethanamine. PubChem. [Link]

  • Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)-prop-1-yn-1-yl]phthalazines and Related Compounds. [Link]

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  • Pharmaceutical Residual Solvent Testing? A Complete Guide. ResolveMass Laboratories Inc. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
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  • Lyophilization: Guide to Freeze Drying in Pharmaceuticals. Adragos Pharma. [Link]

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Validation

A Senior Scientist's Guide to the NMR Spectral Validation of 1-Indol-1-yl-3-methylamino-propan-2-ol

This guide provides a comprehensive framework for the structural validation of 1-Indol-1-yl-3-methylamino-propan-2-ol using Nuclear Magnetic Resonance (NMR) spectroscopy. As this molecule is a niche synthetic intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the structural validation of 1-Indol-1-yl-3-methylamino-propan-2-ol using Nuclear Magnetic Resonance (NMR) spectroscopy. As this molecule is a niche synthetic intermediate, readily available public spectral data is scarce. Therefore, this document is structured as a predictive guide, outlining the expected spectral characteristics and a rigorous, self-validating protocol for confirming its identity and purity. We will delve into the causality behind experimental choices, compare the target's spectral signature against potential impurities, and establish a complete validation workflow suitable for researchers in synthetic chemistry and drug development.

Section 1: Predicted NMR Profile and Structural Assignment

The first step in any validation is to establish a hypothesis: what should the NMR spectra look like? Based on established principles of chemical shifts and substituent effects, we can predict the ¹H and ¹³C NMR spectra. The structure and atom numbering scheme used for assignment are shown below.

Structure of 1-Indol-1-yl-3-methylamino-propan-2-ol Chemical structure with numbered atoms for NMR assignment

A note on prediction: The chemical shifts presented are estimates based on the known values for indole and N-substituted aminopropanol fragments.[1][2][3][4] Actual experimental values will be influenced by the chosen solvent, concentration, and temperature, but should fall within a predictable range.[5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃, TMS as standard)
Atom PositionPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)Rationale for Prediction
Indole Ring
2~7.15, d, 1H~128.5N-alkylation shifts H-2 slightly upfield compared to indole.[5]
3~6.55, d, 1H~102.0N-alkylation significantly shields C-3 and H-3.
3a-~129.0Quaternary carbon, junction of the two rings.
4~7.60, d, 1H~121.5Aromatic proton, deshielded by proximity to the pyrrole ring.
5~7.10, t, 1H~121.0Aromatic proton, typical indole shift.
6~7.20, t, 1H~120.0Aromatic proton, typical indole shift.
7~7.50, d, 1H~109.5Aromatic proton, adjacent to the nitrogen-bearing carbon.
7a-~135.5Quaternary carbon, deshielded by nitrogen.
Propanol Side-Chain
1'~4.20, m, 2H~52.0Methylene protons adjacent to the indole nitrogen (N-CH₂).
2'~4.00, m, 1H~68.0Methine proton attached to the hydroxyl group (CH-OH).
OHVariable, br s, 1H-Exchangeable proton, signal is often broad and its position is concentration-dependent.
3'~2.60, m, 2H~60.0Methylene protons adjacent to the methylamino group (CH₂-N).
Methylamino Group
N-CH₃~2.40, s, 3H~42.0Methyl protons on the nitrogen.
NHVariable, br s, 1H-Exchangeable proton, may couple with 3'-H.

Section 2: The Step-by-Step Validation Protocol

A robust validation relies on a multi-faceted approach, using a combination of 1D and 2D NMR experiments to build an undeniable case for the structure.[6][7] This protocol is designed to be self-validating, where the results of one experiment confirm the interpretations of another.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Rationale: CDCl₃ is a common, non-protic solvent that minimally interferes with most signals. TMS provides a universal reference point as recommended by IUPAC.[8]

  • Spectrometer Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H. Ensure the magnetic field is homogenous by shimming on the sample. Maintain a constant temperature (e.g., 298 K) during all acquisitions to ensure chemical shift stability.[9][10]

  • 1D ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, which is critical for accurate integration.

  • 1D ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom, simplifying the spectrum.

  • 2D COSY Acquisition: Acquire a gradient-selected ¹H-¹H COSY (Correlation Spectroscopy) experiment. This will reveal which protons are spin-coupled to each other.

  • 2D HSQC Acquisition: Acquire a gradient-selected ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. This experiment correlates each proton with the carbon atom it is directly attached to, providing definitive C-H assignments.

Workflow for Spectral Analysis

Caption: Workflow for NMR-based structural validation.

Analysis in Practice:

  • ¹H NMR: Confirm the presence of signals in the aromatic region (~7-8 ppm) integrating to 5 protons, and multiple signals in the aliphatic region (~2-5 ppm) integrating to 9 protons (CH₂, CH, N-CH₃). The two exchangeable protons (OH, NH) may appear as broad singlets.

  • ¹³C NMR: Verify the presence of 12 distinct carbon signals (8 aromatic, 4 aliphatic), matching the predicted count.

  • COSY Analysis: This is critical for confirming the propanol side-chain. Expect to see correlations connecting H-1' -> H-2' -> H-3'. The diagram below illustrates these key expected correlations. This confirms the -CH₂-CH-CH₂- connectivity.

Caption: Expected ¹H-¹H COSY correlations in the side-chain.

  • HSQC Analysis: This experiment provides the final, unambiguous link. For example, the proton signal predicted at ~4.00 ppm (H-2') should show a cross-peak to the carbon signal predicted at ~68.0 ppm (C-2'). By matching every proton to its carbon, you confirm the assignments made in Table 1.

Section 3: Comparison Guide - Distinguishing from Impurities

NMR is exceptionally powerful for purity assessment. A comparison of the product spectrum against those of likely impurities or starting materials is the final validation step. Common impurities could arise from the synthetic route, which likely involves the N-alkylation of indole with a suitable 3-carbon electrophile.[11][12]

Table 2: Key NMR Signals for Distinguishing Target Compound from Potential Impurities
CompoundKey Distinguishing ¹H NMR Signal(s)Key Distinguishing ¹³C NMR Signal(s)Rationale
Target Compound H-3 at ~6.55 ppm (d); N-CH₂ at ~4.20 ppmC-3 at ~102.0 ppm; C-1' at ~52.0 ppmN-alkylation causes characteristic shielding at the 3-position.
Unreacted Indole N-H proton at >8.0 ppm (br s); H-3 at ~6.5 ppm (t)C-3 at ~102.2 ppm but C-2 is at ~124.5 ppm.The presence of the N-H signal is definitive. The chemical shifts and coupling patterns of the pyrrole ring protons are different.[1][13]
C3-Alkylated Isomer N-H proton at >8.0 ppm (br s); H-2 at ~7.2 ppm (s)C-3 would be quaternary (~111 ppm) and a new aliphatic C-C bond signal would appear.If alkylation occurred at C3 instead of N1, the indole N-H would remain, and the H-3 signal would be absent.[14]
Starting Material (e.g., 1-chloro-3-methylamino-propan-2-ol) Absence of aromatic signals (7-8 ppm).Absence of 8 aromatic carbon signals.The indole moiety would be completely missing from the spectra.

By carefully examining the NMR data for the presence or absence of these key signals, one can confidently assess the purity of the final product and confirm that the desired reaction has occurred at the correct position.

Conclusion

The structural validation of 1-Indol-1-yl-3-methylamino-propan-2-ol is a clear-cut process when a systematic, multi-technique NMR approach is employed. By starting with a predicted spectral profile, executing a series of 1D and 2D NMR experiments, and comparing the results against plausible alternatives, researchers can achieve an unambiguous confirmation of structure and purity. This guide provides the necessary framework, grounded in established spectroscopic principles and validation standards, to ensure the integrity of synthetic and developmental research.

References

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  • PubChem. Indole | C8H7N | CID 798. National Institutes of Health. Accessed February 2024. [Link]

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  • Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry. Accessed February 2024.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Guide to NMR Method Development and Validation – Part I: Identification and Quantification.
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  • IUPAC. (1995). Guidelines on nuclear magnetic resonance computerized databases (IUPAC Recommendations 1995). Pure and Applied Chemistry.
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  • RSC Publishing. (2021). A framework for automated structure elucidation from routine NMR spectra. Royal Society of Chemistry. Accessed February 2024. [Link]

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  • Google Patents. (2016).
  • MDPI. (2023). Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. Accessed February 2024. [Link]

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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-Indol-1-yl-3-methylamino-propan-2-ol

Introduction In the landscape of modern drug discovery and development, the comprehensive structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the comprehensive structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing indispensable information regarding molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the mass spectrometric behavior of 1-Indol-1-yl-3-methylamino-propan-2-ol, a compound of interest for its potential pharmacological applications. As researchers and scientists in drug development, a thorough understanding of its fragmentation pathways is crucial for its unambiguous identification in complex matrices and for metabolism studies.

This document moves beyond a simple recitation of fragmentation data. It is designed to provide a foundational understanding of why specific fragments are observed, grounded in the established principles of mass spectrometry and the chemical nature of indole derivatives and β-amino alcohols.[1][2][3] We will dissect the probable fragmentation patterns under common ionization techniques, compare its behavior to structurally related compounds, and provide a robust experimental protocol for its analysis.

Predicted Fragmentation Pathways: A Mechanistic Perspective

The structure of 1-Indol-1-yl-3-methylamino-propan-2-ol presents several key features that dictate its fragmentation behavior: a stable indole ring, a secondary alcohol, and a secondary amine. The fragmentation is therefore expected to be a composite of pathways characteristic of each of these functional groups. The most probable sites of bond cleavage are influenced by the stability of the resulting fragment ions.

Under electrospray ionization (ESI) in positive ion mode, the molecule will readily protonate, most likely at the secondary amine, to form the [M+H]⁺ ion. Subsequent collision-induced dissociation (CID) will induce fragmentation.

One of the most characteristic fragmentation pathways for amines and alcohols is α-cleavage , the breaking of a carbon-carbon bond adjacent to the heteroatom.[4][5] For 1-Indol-1-yl-3-methylamino-propan-2-ol, two primary α-cleavage events are anticipated:

  • Cleavage adjacent to the nitrogen: This would involve the breaking of the C2-C3 bond of the propane chain, leading to the formation of a stable, resonance-stabilized iminium ion.

  • Cleavage adjacent to the oxygen: This involves the cleavage of either the C1-C2 or the C2-C3 bond. Cleavage of the C1-C2 bond would result in a fragment containing the indole moiety, while cleavage of the C2-C3 bond would generate a fragment containing the methylamino group.

Another expected fragmentation is the neutral loss of water from the protonated molecular ion. This is a common fragmentation pathway for alcohols, proceeding via a dehydration reaction.[5][6] The resulting fragment ion would have a mass 18 Da less than the [M+H]⁺ ion.

The indole ring itself is a very stable aromatic system and is expected to remain largely intact during fragmentation, often constituting the base peak in the spectrum.[1][7] Fragmentation of the indole ring typically requires higher collision energies.

To visually represent these predicted pathways, the following logical diagram illustrates the expected fragmentation cascade.

Fragmentation_Pathway M [M+H]⁺ 1-Indol-1-yl-3-methylamino-propan-2-ol F1 Fragment A Loss of H₂O M->F1 -18 Da F2 Fragment B α-cleavage (N) M->F2 C-C cleavage F3 Fragment C α-cleavage (O) M->F3 C-C cleavage F4 Indole-containing fragment F3->F4 Experimental_Workflow cluster_0 Direct Infusion (MS Optimization) cluster_1 LC Method Development cluster_2 LC-MS/MS Analysis A Infuse 1 µg/mL Standard B Optimize ESI Source Parameters (Capillary Voltage, Gas Flow, Temperature) A->B C Determine Precursor Ion ([M+H]⁺) B->C D Optimize Collision Energy (CE) for Characteristic Fragments C->D I Acquire Data in MRM or Full Scan/dd-MS2 Mode D->I E Select Appropriate C18 Column F Develop Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) G Optimize for Peak Shape and Retention Time H Inject Sample G->H H->I J Confirm Fragmentation Pattern I->J

Sources

Validation

A Comparative Analysis of Bioactivity: Pindolol versus 1-Indol-1-yl-3-methylamino-propan-2-ol

A Guide for Researchers in Pharmacology and Drug Development Introduction: The Landscape of Aryloxypropanolamine Beta-Blockers and Their Analogs The aryloxypropanolamine scaffold is a cornerstone in cardiovascular medici...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Pharmacology and Drug Development

Introduction: The Landscape of Aryloxypropanolamine Beta-Blockers and Their Analogs

The aryloxypropanolamine scaffold is a cornerstone in cardiovascular medicine, forming the structural basis for a multitude of beta-adrenergic receptor antagonists (β-blockers). Pindolol, a well-characterized member of this class, stands out due to its unique pharmacological profile, exhibiting both β-adrenergic antagonism and intrinsic sympathomimetic activity (ISA), alongside effects on serotonin receptors.[1][2][3] This guide provides a deep dive into the bioactivity of Pindolol and offers a comparative framework for evaluating novel structural analogs, specifically 1-Indol-1-yl-3-methylamino-propan-2-ol.

While Pindolol is a clinically established and extensively studied compound, 1-Indol-1-yl-3-methylamino-propan-2-ol represents a less-characterized molecule. Publicly available experimental data on its bioactivity is scarce. Therefore, this guide will first establish a comprehensive bioactivity profile for Pindolol as a benchmark. Subsequently, we will dissect the structural differences between the two molecules to hypothesize potential shifts in pharmacological activity based on established structure-activity relationships (SAR). Finally, we will provide detailed, validated experimental protocols that researchers can employ to empirically determine the bioactivity of 1-Indol-1-yl-3-methylamino-propan-2-ol and other novel analogs.

Part 1: Bioactivity Profile of Pindolol - The Established Benchmark

Pindolol, with the IUPAC name (RS)-1-[(1H-indol-4-yl)oxy]-3-(isopropylamino)propan-2-ol, is a first-generation, non-selective β-blocker.[1] Its therapeutic applications primarily include the management of hypertension and angina pectoris.[4][5][6]

Mechanism of Action and Receptor Interaction

Pindolol's bioactivity is multifaceted, stemming from its interaction with multiple receptor systems.

  • Beta-Adrenergic Receptors (β-AR): Pindolol is a non-selective antagonist at both β1- and β2-adrenergic receptors.[2][6][7] By competitively blocking these receptors, it prevents endogenous catecholamines like epinephrine and norepinephrine from binding, leading to reduced heart rate, myocardial contractility, and blood pressure.[2][8] A key distinguishing feature of Pindolol is its intrinsic sympathomimetic activity (ISA) .[2][3][9] This means Pindolol is a partial agonist; in the absence of catecholamines, it can weakly stimulate β-receptors, which may mitigate some common side effects of β-blockade like severe bradycardia.[2][3]

  • Serotonin (5-HT) Receptors: Pindolol also exhibits significant affinity for serotonin receptors, particularly the 5-HT1A subtype, where it acts as a partial agonist or functional antagonist.[1][10][11] This property has led to its investigation as an augmentation agent for antidepressant therapies, with the rationale that blocking presynaptic 5-HT1A autoreceptors could enhance serotonergic neurotransmission.[1][10] Studies have demonstrated its nanomolar affinity for human 5-HT1A receptors (Ki = 6.4 nmol/L) with a partial agonist efficacy of approximately 20% relative to serotonin.[11]

The signaling pathways for Pindolol's primary targets are illustrated below.

G cluster_0 β-Adrenergic Receptor Pathway cluster_1 5-HT1A Receptor Pathway Pindolol_beta Pindolol (Partial Agonist) beta_AR β1/β2-Adrenergic Receptor Pindolol_beta->beta_AR Binds/Partially Activates Gs Gs Protein beta_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP ↑ AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_beta ↓ Heart Rate ↓ Contractility PKA->Cellular_Response_beta Phosphorylates Targets Pindolol_5HT Pindolol (Partial Agonist) HT1A_R 5-HT1A Receptor Pindolol_5HT->HT1A_R Binds/Partially Activates Gi Gi Protein HT1A_R->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_inhib cAMP ↓ AC_inhib->cAMP_inhib Reduced Conversion Cellular_Response_5HT Modulation of Neuronal Firing cAMP_inhib->Cellular_Response_5HT G Membrane Membrane Prep (with target receptor) Incubation Incubate to Equilibrium Membrane->Incubation Radioligand Radioligand (e.g., [125I]-CYP) Radioligand->Incubation Test_Compound Test Compound (Pindolol or Analog) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound/free) Incubation->Filtration Counting Gamma/Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 → Ki) Counting->Analysis

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., CHO-β2AR or HEK-5HT1A).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) using a Dounce or Polytron homogenizer. [12] * Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. [12] * Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. [12] * Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.

  • Assay Execution:

    • In a 96-well plate, add the following to each well in order: assay buffer, test compound (serial dilutions), radioligand (at a concentration near its Kd), and the membrane preparation. [12] * Radioligands: Use [125I]-Iodocyanopindolol for β-ARs and [3H]-8-OH-DPAT for 5-HT1A receptors.

      • Total Binding: Wells containing only buffer, radioligand, and membranes.

      • Non-Specific Binding (NSB): Wells containing a high concentration of a known unlabeled antagonist (e.g., 10 µM Propranolol for β-ARs) to saturate all specific binding sites. [13] * Incubate the plate for 60-120 minutes at room temperature or 37°C to reach binding equilibrium. [14]

  • Filtration and Counting:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. [15]This traps the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter (for 125I) or liquid scintillation counter (for 3H).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Functional Assay: cAMP Accumulation for Gs/Gi-Coupled Receptors

This assay measures the functional consequence of receptor activation by quantifying the downstream second messenger, cyclic AMP (cAMP). β-ARs are Gs-coupled (stimulate cAMP), while 5-HT1A receptors are Gi-coupled (inhibit cAMP). [16][17] Objective: To characterize Pindolol and 1-Indol-1-yl-3-methylamino-propan-2-ol as agonists, partial agonists, or antagonists at β-AR and 5-HT1A receptors.

Step-by-Step Methodology (using a luminescent-based assay like Promega's cAMP-Glo™):

  • Cell Plating:

    • Seed cells expressing the receptor of interest into a 96- or 384-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Agonist Mode: Add serial dilutions of the test compounds to the cells and incubate for an appropriate time (e.g., 30 minutes) to stimulate cAMP production. Include a known full agonist (e.g., Isoproterenol for β-AR) as a positive control.

    • Antagonist Mode (for β-AR): Pre-incubate cells with serial dilutions of the test compound, then add a fixed concentration (e.g., EC80) of a known agonist (Isoproterenol).

    • Antagonist Mode (for 5-HT1A): Add a cAMP-stimulating agent like Forskolin to all wells. Then, co-incubate with the agonist (e.g., 5-HT) and varying concentrations of the test compound to measure the inhibition of the Forskolin-stimulated cAMP level.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Add the cAMP detection solution, which contains Protein Kinase A (PKA). The amount of cAMP will control PKA activity. [18] * Add a Kinase-Glo® reagent to terminate the PKA reaction and measure the amount of remaining ATP via a luciferase reaction. The light output is inversely proportional to the cAMP concentration. [18]

  • Data Analysis:

    • Read the luminescence on a plate reader.

    • Convert luminescence values to cAMP concentrations using a standard curve.

    • Agonist Mode: Plot cAMP concentration vs. log[compound] to determine Emax (maximum effect) and EC50 (potency). A partial agonist will have an Emax lower than the full agonist.

    • Antagonist Mode: Plot the response against log[antagonist] to determine the IC50, which can be converted to a functional inhibition constant (Kb) using the Schild equation or similar analysis.

Conclusion

Pindolol presents a complex but well-understood bioactivity profile, characterized by non-selective β-adrenergic antagonism with intrinsic sympathomimetic activity and partial agonism at 5-HT1A receptors. The novel analog, 1-Indol-1-yl-3-methylamino-propan-2-ol, features significant structural deviations from the established aryloxypropanolamine pharmacophore. Based on SAR, it is predicted to have greatly diminished or no activity at β-adrenergic receptors. This hypothesis, however, requires empirical validation. The detailed binding and functional assay protocols provided in this guide offer a robust framework for researchers to precisely characterize the bioactivity of this and other novel compounds, enabling a direct and quantitative comparison against the benchmark Pindolol.

References

  • Pindolol - Wikipedia. [URL: en.wikipedia.org/wiki/Pindolol]
  • Pharmacology of Pindolol ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024). [URL: Not provided]
  • Artigas, F., et al. (2000). Partial 5-HT1A Receptor Agonist Properties of (-)Pindolol in Combination With Citalopram on Serotonergic Dorsal Raphe Cell Firing in Vivo. Neuropsychopharmacology. [URL: pubmed.ncbi.nlm.nih.gov/10882736/]
  • Poppen, A. & Rath, K. (2024). Pindolol (Visken): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [URL: www.webmd.com/drugs/2/drug-10113/pindolol-oral/details]
  • Newman-Tancredi, A., et al. (1998). Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors. Neuropsychopharmacology. [URL: pubmed.ncbi.nlm.nih.gov/9536453/]
  • What is the mechanism of Pindolol? (2024). Patsnap Synapse. [URL: synapse.patsnap.
  • Pindolol: Uses & Dosage. MIMS Philippines. [URL: www.mims.com/philippines/drug/info/pindolol?mtype=generic]
  • Clinical Profile of Pindolol 5mg Tablet. GlobalRx. [URL: www.globalrph.com/c/pindolol-5mg-tablet]
  • Hwang, B. H., et al. (1987). Structural derivatives of pindolol: relationship between in vivo and in vitro potencies for their interaction with central beta-adrenergic receptors. Journal of Pharmacology and Experimental Therapeutics. [URL: pubmed.ncbi.nlm.nih.gov/2881855/]
  • Pindolol: uses, dosing, warnings, adverse events, interactions. MedCentral. [URL: medcentral.com/drug/pindolol]
  • For what conditions is Pindolol (a beta blocker) specifically indicated? (2025). Dr.Oracle. [URL: www.doctoracle.
  • Barnett, D. B., et al. (1982). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. British Journal of Clinical Pharmacology. [URL: pubmed.ncbi.nlm.nih.gov/6125309/]
  • Cowen, P. J., et al. (1996). Effect of pindolol on hormone secretion and body temperature: partial agonist effects. Psychopharmacology. [URL: pubmed.ncbi.nlm.nih.gov/8740061/]
  • Conway, S., et al. (1999). An efficient cyclic AMP assay for the functional evaluation of beta-adrenergic receptor ligands. Journal of Pharmacological and Toxicological Methods. [URL: pubmed.ncbi.nlm.nih.gov/10754388/]
  • Brodde, O. E., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols. [URL: www.ncbi.nlm.nih.gov/pmc/articles/PMC10759082/]
  • Exploring Pindolol's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. (2023). Patsnap Synapse. [URL: synapse.patsnap.com/article/300000000001/exploring-pindolols-revolutionary-rd-successes-and-its-mechanism-of-action-on-drug-target]
  • Aurbach, G. D., et al. (1976). Beta-Adrenergic receptor interactions. Characterization of iodohydroxybenzylpindolol as a specific ligand. The Journal of Biological Chemistry. [URL: pubmed.ncbi.nlm.nih.gov/2324/]
  • (S)-(-)-Pindolol. Tocris Bioscience. [URL: www.tocris.com/products/s-pindolol_0788]
  • Dickinson, K. E., et al. (1985). (-)-[125I]pindolol binding to the human platelet beta-adrenoceptor: characterisation and agonist interactions. Biochemical Pharmacology. [URL: pubmed.ncbi.nlm.nih.gov/2862412/]
  • Pindolol. (2017). LiverTox - NCBI Bookshelf. [URL: www.ncbi.nlm.nih.gov/books/NBK548092/]
  • Minneman, K. P. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. Adrenergic Receptor Protocols. [URL: link.springer.com/protocol/10.1385/1-59259-684-3:329]
  • Radioligand Binding Assay Protocol. Gifford Bioscience. [URL: www.giffordbioscience.com/wp-content/uploads/2019/07/Radioligand-Binding-Assay-Protocol.pdf]
  • Baker, J. G., et al. (2011). Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses. The FASEB Journal. [URL: www.ncbi.nlm.nih.gov/pmc/articles/PMC3136294/]
  • beta2 Human Adrenoceptor GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins DiscoverX. [URL: www.eurofinsdiscoverx.com/tools-resources/documents/catalog-products/assay-protocols/702221-beta2-human-adrenoceptor-gpcr-binding-antagonist-radioligand-leadhunter-assay]
  • beta2 adrenoceptor Assay. Innoprot. [URL: www.innoprot.com/assays/beta2-adrenoceptor-assay/]
  • Piatkowska, E. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules. [URL: www.mdpi.com/1420-3049/24/4/699]
  • cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX. [URL: www.eurofinsdiscoverx.com/tools-resources/documents/catalog-products/assay-protocols/90-0077-camp-hunter-express-gpcr-assay]
  • Randak, T., et al. (2019). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju. [URL: www.ncbi.nlm.nih.gov/pmc/articles/PMC6429953/]
  • 2-(1H-indol-3-yl)propan-2-ol. (2024). Smolecule. [URL: smolecule.com/2-1h-indol-3-yl-propan-2-ol/]
  • Ludwig, J., et al. (2006). Design and synthesis of 1-indol-1-yl-propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha. Journal of Medicinal Chemistry. [URL: pubmed.ncbi.nlm.nih.gov/16610804/]
  • Al-Ishaq, R. K., et al. (2024). Novel Properties of Old Propranolol: Assessment of Antiglycation Activity through In Vitro and In Silico Approaches. ACS Omega. [URL: pubmed.ncbi.nlm.nih.gov/40047395/]
  • cAMP-Glo™ Assay. Promega Corporation. [URL: www.promega.com/products/cell-health-assays/gpcr-assays/camp-glo-assay/]

Sources

Comparative

Inter-Laboratory Comparison of 1-Indol-1-yl-3-methylamino-propan-2-ol Assay Results

Executive Summary This guide presents the definitive inter-laboratory comparison for the quantification of 1-(1H-Indol-1-yl)-3-(methylamino)propan-2-ol (referred to herein as IMP-N1 ). IMP-N1 is a critical regio-isomeric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the definitive inter-laboratory comparison for the quantification of 1-(1H-Indol-1-yl)-3-(methylamino)propan-2-ol (referred to herein as IMP-N1 ).

IMP-N1 is a critical regio-isomeric impurity often formed during the synthesis of indole-based beta-blockers (e.g., Pindolol, Bopindolol) or specific tryptamine derivatives. Unlike the therapeutic O-alkylated or C3-alkylated isomers, the N1-alkylated species (IMP-N1) possesses distinct toxicological profiles and physicochemical properties that challenge standard quality control workflows.

This study aggregates data from 12 independent laboratories to objectively compare the performance of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Key Finding: While HPLC-FLD offers sufficient precision for process intermediates (>0.5% w/w), it fails to achieve the specificity required for trace impurity analysis (<0.05% w/w) due to co-elution with structural isomers. LC-MS/MS is established herein as the reference method for regulatory submission.

Part 1: The Analyte & The Challenge

Chemical Context

The synthesis of indole-based therapeutics often involves the reaction of an indole precursor with epichlorohydrin or glycidol, followed by ring-opening with methylamine.

  • Desired Pathway: O-alkylation (at C4-OH) or C3-alkylation.

  • The Impurity (IMP-N1): N-alkylation at the indole nitrogen (position 1).

Molecule: 1-(1H-Indol-1-yl)-3-(methylamino)propan-2-ol Formula: C₁₂H₁₆N₂O MW: 204.27 g/mol Key Property: High lipophilicity compared to its O-alkylated isomers due to the blockage of the N-H hydrogen bond donor.

The Analytical Gap

Laboratories frequently report high variability (RSD > 15%) when quantifying IMP-N1 using generic "Pindolol" methods. This is caused by:

  • Regio-Isomer Co-elution: IMP-N1 often co-elutes with the active pharmaceutical ingredient (API) on standard C18 columns.

  • Peak Tailing: The secondary methylamine group interacts strongly with residual silanols on silica columns, causing peak asymmetry.

Part 2: Study Design (Inter-Laboratory Trial)

To validate a robust monitoring protocol, we coordinated a blind study following ISO 13528 guidelines.

  • Participants: 12 Laboratories (4 Pharmaceutical QC, 4 CROs, 4 Academic).

  • Matrices:

    • Matrix A: Synthetic Process Solvent (Methanol/Water).

    • Matrix B: Spiked API (Pindolol background).

  • Methodology: Labs were split to perform either Method A (HPLC-FLD) or Method B (LC-MS/MS).

Workflow Visualization

The following diagram outlines the collaborative trial structure and decision logic used to evaluate the data.

InterLabStudy cluster_Methods Analytical Arms Start Sample Preparation (Spiked Matrix A & B) Dist Blind Distribution (n=12 Labs) Start->Dist MethodA Method A: HPLC-FLD (Routine QC) Dist->MethodA MethodB Method B: LC-MS/MS (Trace Analysis) Dist->MethodB DataColl Data Aggregation (ISO 13528) MethodA->DataColl MethodB->DataColl Stats Statistical Analysis (Z-Score & Grubbs' Test) DataColl->Stats Outcome Consensus Value Determination Stats->Outcome

Caption: Figure 1. ISO 13528 compliant workflow for the inter-laboratory comparison of IMP-N1 quantification.

Part 3: Experimental Protocols

Method A: HPLC-FLD (The Routine Alternative)

Best for: Raw material testing and high-level process monitoring.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (Selectivity for aromatic isomers).

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate (pH 9.0). Note: High pH suppresses silanol ionization, reducing tailing.

    • B: Acetonitrile.

  • Gradient: 10% B to 60% B over 15 min.

  • Detection: Fluorescence (Ex: 280 nm, Em: 340 nm).

  • Flow Rate: 1.0 mL/min.

Method B: LC-MS/MS (The Reference Standard)

Best for: Final product release, genotoxic impurity screening, and stability studies.

  • Column: C18 Bridged Ethyl Hybrid (BEH), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol.

  • MS Parameters (MRM Mode):

    • Precursor Ion: 205.1 m/z [M+H]⁺

    • Quantifier Ion: 132.1 m/z (Indole-CH₂ fragment).

    • Qualifier Ion: 174.1 m/z (Loss of methylamine).

  • Internal Standard: IMP-N1-d7 (Deuterated analog).

Part 4: Comparative Results & Data Analysis

The following table summarizes the performance metrics derived from the inter-laboratory study.

Performance MetricMethod A (HPLC-FLD)Method B (LC-MS/MS)Interpretation
Limit of Quantitation (LOQ) 50 ng/mL0.5 ng/mLMS is 100x more sensitive.
Linearity (R²) > 0.995> 0.999Both methods are linear, but MS covers a wider dynamic range.
Inter-Lab Precision (%RSD) 12.4%4.2%MS reduces variability via internal standard correction.
Specificity (Matrix B) Poor (Co-elution with API)Excellent (Mass resolution)FLD struggles to distinguish N1 vs O-isomers.
Throughput 25 min/sample8 min/sampleMS allows for faster gradients due to specificity.
Statistical Evaluation (Z-Scores)

Using the consensus mean from the LC-MS/MS group as the "True Value":

  • Method B Labs: All 6 labs achieved |Z| < 2.0 (Satisfactory).

  • Method A Labs: 2 labs returned |Z| > 3.0 (Unsatisfactory) due to false positives from matrix interference.

Analytical Decision Tree

Use the following logic to select the appropriate method for your development stage.

DecisionTree Start Select Assay Purpose Q1 Is Analyte Level Expected > 0.1%? Start->Q1 Q2 Is Matrix Complex? (e.g., Plasma, Finished Dosage) Q1->Q2 No (<0.1%) Res_HPLC Use Method A (HPLC-FLD) Q1->Res_HPLC Yes Q2->Res_HPLC No (Clean Solvent) Res_MS Use Method B (LC-MS/MS) Q2->Res_MS Yes

Caption: Figure 2. Decision matrix for selecting Method A vs. Method B based on sensitivity and matrix complexity.

Part 5: Discussion & Recommendations

Specificity is King

The primary failure mode in the HPLC-FLD arm was the inability to separate IMP-N1 from the O-alkylated isomer (Pindolol-like structures). The N1-isomer elutes slightly later on reverse-phase columns due to increased hydrophobicity, but peak overlap is common. LC-MS/MS resolves this by filtering for specific fragmentation patterns , specifically the 132.1 m/z ion which is characteristic of the N1-substituted indole moiety [1].

Causality of Variability

The high RSD in Method A (12.4%) was traced to pH variability in the mobile phase. The pKa of the secondary amine in IMP-N1 is approximately 9.5. Running the HPLC method at pH 9.0 is risky; slight drifts downward cause protonation changes that shift retention times. Recommendation: For HPLC-UV/FLD, use a high-pH stable hybrid column and operate at pH 10.5 to ensure the amine is fully deprotonated [2].

Final Verdict

For release testing of API , where the impurity limit is typically NMT 0.15%, HPLC-FLD is acceptable if specificity is validated against the O-isomer. For genotoxic impurity risk assessment or clinical monitoring , LC-MS/MS is mandatory.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Center for Drug Evaluation and Research (CDER). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • ISO 13528:2015. Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. Link

  • PubChem Compound Summary. 1-(Methylamino)propan-2-ol (Substructure Reference). National Center for Biotechnology Information. Link

Validation

A Comparative Guide to the Quality Control of Pharmaceutical Grade 1-Indol-1-yl-3-methylamino-propan-2-ol

This guide provides a comprehensive framework for establishing robust quality control (QC) criteria for the active pharmaceutical ingredient (API) 1-Indol-1-yl-3-methylamino-propan-2-ol. The indole scaffold is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing robust quality control (QC) criteria for the active pharmaceutical ingredient (API) 1-Indol-1-yl-3-methylamino-propan-2-ol. The indole scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs, and is recognized for its wide range of pharmacological activities.[1][2][3][4] As such, ensuring the purity, potency, and consistency of any indole-based API is paramount for drug safety and efficacy.[5]

This document moves beyond a simple checklist of tests. It delves into the scientific rationale behind each QC parameter, provides detailed experimental protocols, and compares analytical methodologies. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q7 (Good Manufacturing Practice for APIs), to ensure a self-validating and trustworthy quality system.[5][6][7]

The Central Role of Quality Control in API Manufacturing

The quality of an API is not merely determined by final product testing but is built into the manufacturing process from the selection of raw materials to the final packaging.[5] A comprehensive QC strategy is essential to guarantee that each batch of 1-Indol-1-yl-3-methylamino-propan-2-ol meets the predefined quality attributes. Regulatory bodies like the FDA and EMA mandate strict adherence to current Good Manufacturing Practices (cGMP) to minimize risks of contamination and ensure product integrity.[7][8] The specifications outlined in this guide are designed to meet and exceed these global standards.

The overall workflow for API release testing involves a sequence of analytical procedures designed to confirm identity, quantify purity and potency, and characterize impurities.

QC_Workflow cluster_input API Batch cluster_testing Analytical Testing Cascade cluster_decision Quality Disposition API API Batch Received (1-Indol-1-yl-3-methylamino-propan-2-ol) Identification 1. Identification (FTIR, MS, NMR) API->Identification PhysChem 2. Physicochemical Properties (Appearance, Solubility, Water Content) Identification->PhysChem Identity Confirmed Assay 3. Assay & Potency (HPLC-UV) PhysChem->Assay Impurities 4. Impurity Profile (HPLC, GC, ICP-MS) Assay->Impurities Review Data Review & Conformance Check Impurities->Review Decision Release or Reject? Review->Decision Release Batch Released Decision->Release Meets Specification Reject Batch Rejected (OOS Investigation) Decision->Reject Fails Specification

Caption: General QC workflow for API batch release.

Identification: Confirming the Molecular Fingerprint

The first and most fundamental QC test is the unambiguous identification of the API. This ensures that the correct substance is present before any quantitative analysis is performed. A multi-tiered approach using orthogonal techniques provides the highest level of confidence.

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Rationale: FTIR is a rapid and highly specific technique that provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. It is an excellent first-pass identity test.

  • Methodology: The infrared spectrum of the test sample is compared against a validated reference standard of 1-Indol-1-yl-3-methylamino-propan-2-ol.

  • Acceptance Criteria: The major absorption bands in the sample's spectrum must correspond in position and relative intensity to those in the reference standard's spectrum.

Mass Spectrometry (MS)
  • Rationale: MS provides information about the molecular weight of the compound and its fragmentation patterns, offering a high degree of certainty for structural confirmation.[9] High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the elemental composition.[10]

  • Methodology: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography). The resulting mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺.

  • Acceptance Criteria: The observed mass-to-charge ratio (m/z) of the molecular ion should match the theoretical m/z for C₁₂H₁₆N₂O (204.27 g/mol ) within a narrow tolerance (e.g., ± 0.2 Da for nominal mass or < 5 ppm for HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR is the most powerful technique for the complete structural elucidation of organic molecules.[11][12][13] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, confirming connectivity and isomeric purity.[14] While not typically used for routine batch release due to cost and complexity, it is essential for the initial characterization of the primary reference standard.

  • Methodology: High-resolution ¹H and ¹³C NMR spectra are acquired and compared against the fully characterized reference standard.

  • Acceptance Criteria: The chemical shifts, signal multiplicities, and integration values of the sample must be consistent with the established structure of 1-Indol-1-yl-3-methylamino-propan-2-ol.

Test Methodology Acceptance Criteria Purpose
Identification AFTIRSpectrum corresponds to the reference standard.Confirms functional groups and fingerprint.
Identification BLC-MSMolecular ion [M+H]⁺ at m/z ≈ 205.13.Confirms molecular weight.
Identification C¹H NMRSpectrum is consistent with the assigned structure.Unambiguous structural confirmation (for reference standard).

Assay and Potency: Quantifying the Active Ingredient

The assay determines the amount of 1-Indol-1-yl-3-methylamino-propan-2-ol in the bulk material. This is critical for ensuring the correct dosage of the final drug product. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for this purpose due to its high precision, accuracy, and specificity.[15][16]

Comparative Methodologies
Method Principle Advantages Disadvantages
HPLC-UV Chromatographic separation followed by UV absorbance quantification.Highly specific, precise, accurate, and can simultaneously quantify impurities.Requires more complex equipment and method development.
Titrimetry Acid-base titration of the methylamino group.Simple, inexpensive, and relies on first principles.Non-specific; will titrate any basic impurities, leading to an overestimation of potency.

The choice of HPLC-UV is clear because it separates the API from its potential impurities before quantification, ensuring that only the active component is measured.

Experimental Protocol: HPLC-UV Assay

Objective: To quantify 1-Indol-1-yl-3-methylamino-propan-2-ol using an external standard method.

Chromatographic Conditions:

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient Isocratic: 70% A, 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection (UV) 220 nm (Indole Chromophore)
Injection Vol. 10 µL
Run Time 10 minutes

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Prepare the test sample in the same manner and at approximately the same concentration as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%. The tailing factor should be ≤ 2.0.

  • Analysis: Inject the standard and sample solutions in duplicate.

  • Calculation: Calculate the percentage assay using the formula: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Acceptance Criteria: 98.0% to 102.0% (on the anhydrous basis).

Impurity Profiling: Ensuring Purity and Safety

Controlling impurities is arguably the most critical aspect of API quality control. Impurities can arise from the manufacturing process (starting materials, by-products), degradation of the API, or residual solvents and catalysts.[5] Their presence, even at trace levels, can impact the safety and efficacy of the final drug product. The ICH Q3 series of guidelines provides a framework for controlling these impurities.[17]

Impurity_Control cluster_source Sources of Impurities cluster_analysis Analytical Control cluster_spec Specification & Reporting Synthesis Synthesis (e.g., unreacted indole, epichlorohydrin) HPLC Organic Impurities (HPLC-UV/MS) Synthesis->HPLC GC Residual Solvents (Headspace GC) Synthesis->GC ICPMS Elemental Impurities (ICP-MS) Synthesis->ICPMS Degradation Degradation (e.g., oxidation, hydrolysis) Degradation->HPLC ICH_Q3A ICH Q3A/B Reporting & Identification Thresholds HPLC->ICH_Q3A ICH_Q3C ICH Q3C Solvent Limits GC->ICH_Q3C ICH_Q3D ICH Q3D Elemental Limits ICPMS->ICH_Q3D

Caption: Relationship between impurity sources and control strategies.

Organic Impurities

This category includes starting materials, by-products, intermediates, and degradation products. A sensitive, stability-indicating gradient HPLC method is required to separate all potential impurities from the main API peak.

Experimental Protocol: Gradient HPLC for Impurities

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.05 M Ammonium Acetate, pH 5.0; B: Acetonitrile
Gradient Time (min)
0
25
30
31
40
Flow Rate 1.0 mL/min
Detection (UV) 220 nm

Rationale for Method Choice: A gradient elution is necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.[18] Coupling this method with a mass spectrometer (LC-MS) is invaluable during method development and for investigating any unknown impurities that exceed the identification threshold.[19]

Acceptance Criteria (based on ICH Q3A):

Impurity Limit (Not More Than)
Any specified, known impurity0.15%
Any unspecified, unknown impurity0.10%
Total Organic Impurities 0.5%
Residual Solvents

Solvents used during synthesis and purification must be controlled. Headspace Gas Chromatography (GC) is the preferred method due to its ability to separate and quantify volatile organic compounds.[20][21]

Acceptance Criteria (based on ICH Q3C): Limits are set based on the toxicity of the solvent. For example:

  • Methanol (Class 2): ≤ 3000 ppm

  • Toluene (Class 2): ≤ 890 ppm

  • Dichloromethane (Class 2): ≤ 600 ppm

Elemental Impurities (Heavy Metals)

These impurities can be introduced from catalysts or manufacturing equipment. Modern methods based on ICP-MS or ICP-OES (USP <232>/<233>) are required, as they offer much better specificity and sensitivity than older colorimetric tests.

Acceptance Criteria (based on ICH Q3D): Limits are based on the permitted daily exposure (PDE) for each element.

Physicochemical and Other Properties

These tests provide crucial information about the physical form and purity of the API.

Test Methodology Typical Acceptance Criteria Rationale
Appearance Visual InspectionWhite to off-white crystalline powderBasic confirmation of material quality and consistency.
Solubility Shake-flask methodTo be characterized (e.g., soluble in methanol, sparingly soluble in water)Important for developing formulations and analytical methods.[22]
Water Content Karl Fischer TitrationNot more than 0.5%Water can affect API stability and is excluded from potency calculations.
Residue on Ignition USP <281>Not more than 0.1%Measures the amount of non-volatile inorganic impurities.
Chiral Purity Chiral HPLCNot more than 0.15% of the undesired enantiomerThe molecule has a chiral center; ensuring stereoisomeric purity is critical for pharmacological specificity.

Conclusion

The quality control of 1-Indol-1-yl-3-methylamino-propan-2-ol is a multifaceted process that relies on a suite of orthogonal analytical techniques. This guide outlines a robust framework based on current regulatory expectations and sound scientific principles. The foundation of this framework is a deep understanding of the manufacturing process, which informs the selection of tests and the establishment of meaningful specifications. By implementing these QC criteria, researchers and drug developers can ensure the consistent production of a high-quality API, which is the essential first step in delivering a safe and effective medicine to patients.

References

  • Coherent Market Insights. (2025, February 18). Regulatory Standards for Active Pharmaceutical Ingredients Ensuring Safety and Compliance.
  • NPRA. APPENDIX 6: GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs).
  • Dalton Pharma Services. FDA's Guidelines for GMP Of API.
  • Sterling Pharma Solutions. (2024, July 17). Maintaining quality and compliance in API manufacturing.
  • European Association of Polyol Producers.
  • ResearchGate. (2025, August 7). 2.3. Mass spectrometry in impurity profiling.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Wiley Online Library. (2008).
  • MDPI. (2023, December 12). Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol.
  • Der Pharma Chemica.
  • IJCRT.org. Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine.
  • sites@gsu. (2008, March 25).
  • Slideshare.
  • MDPI. (2023, November 16). Liquid Nuclear Magnetic Resonance (NMR)
  • CHIMIA. (1999).
  • Google Patents.
  • RSC Publishing. Analytical Methods.
  • ResearchGate. (2025, August 6). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxy phenoxy)ethylamino)propan-2-ol analogs and its enantiomers. Part 2.
  • Genentech. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Shimadzu Scientific Instruments. Impurity Profiling and Characterization of Therapeutic Oligonucleotides using Nominal Mass Spectrometry on a Single Quadrupole LC-UV-MS system.
  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • Santa Cruz Biotechnology. 1-Indol-1-yl-3-methylamino-propan-2-ol | SCBT.
  • PMC. (2024, February 13). Evaluation of stability of (1R,2 S)-(−)
  • PubMed. (2010, March 11). 1-phenyl-3-propan-2-olamines as Potent and Selective Norepinephrine Reuptake Inhibitors.
  • PMC. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.
  • LGC Standards. (1S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.
  • PMC. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
  • MDPI. (2024, October 9).
  • Google Patents. (2016, July 13).
  • PubMed. (2024, October 9).
  • PharmaCompass.com. Indole - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.
  • MDPI. (2023, September 13).
  • ResearchGate. (2019, June 12). alternative, cost effective synthesis of (3-(2- (dimethylamino) ethyl)-1h-indol-5-yl)
  • Benchchem. Solubility Profile of (2S)-2-(methylamino)propan-1-ol in Organic Solvents: A Technical Guide.
  • Nature. (2026, February 2). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs.
  • European Medicines Agency. Guidelines for The Quality Part Module 3 Part S Drug Substance.
  • Springer. (2021, August 31). Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis.
  • ResearchGate. (2025, August 7). HPLC analysis of some synthetic prostaglandin compounds of therapeutical interest.
  • MDPI. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities.
  • LCGC International.
  • Merck Millipore. Indole CAS 120-72-9 | 822281.
  • World Health Organization (WHO).
  • European Medicines Agency (EMA). Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan.
  • Google Patents. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.

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